molecular formula C19H23ClO6 B1675487 Linichlorin A CAS No. 62462-98-0

Linichlorin A

Cat. No.: B1675487
CAS No.: 62462-98-0
M. Wt: 382.8 g/mol
InChI Key: ONMAQPPVCANFPB-HBMVKAIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linichlorin A is a naturally occurring, chlorinated guaiane-type sesquiterpene lactone isolated from the plant Centaurea linifolia Vahl . This compound has demonstrated significant cytotoxic activity in biochemical research, making it a compound of interest in anticancer studies . In vitro studies against human tumor cell lines have shown that Linichlorin A is a potent growth inhibitor. Specifically, it has reported IC50 values of 1.2 µM in HL-60 leukemia cells, 1.9 µM in U-937 lymphoma cells, and 3.6 µM in SK-MEL-1 melanoma cells . Research into its mechanism of action indicates that Linichlorin A functions as a potent apoptotic inducer . The cell death pathway is associated with the intrinsic apoptotic mechanism, involving the release of cytochrome c from mitochondria, activation of key caspases, and the cleavage of poly(ADP-ribose) polymerase (PARP) . Its activity is not mitigated by the overexpression of the anti-apoptotic protein Bcl-2, suggesting it can overcome this common resistance mechanism . The presence of an α-methylene-γ-lactone functional group is considered essential for its cytotoxic properties . Researchers value Linichlorin A for exploring sesquiterpene lactone biology and developing novel chemotherapeutic strategies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62462-98-0

Molecular Formula

C19H23ClO6

Molecular Weight

382.8 g/mol

IUPAC Name

[(3aR,4S,6aR,8S,9S,9aS,9bS)-9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H23ClO6/c1-8(2)17(22)25-12-5-9(3)11-6-13(21)19(24,7-20)15(11)16-14(12)10(4)18(23)26-16/h11-16,21,24H,1,3-7H2,2H3/t11-,12-,13-,14+,15-,16-,19+/m0/s1

InChI Key

ONMAQPPVCANFPB-HBMVKAIRSA-N

SMILES

CC(=C)C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CCl)O)O

Isomeric SMILES

CC(=C)C(=O)O[C@H]1CC(=C)[C@@H]2C[C@@H]([C@@]([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)(CCl)O)O

Canonical SMILES

CC(=C)C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CCl)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Linichlorin A;  Elegin; 

Origin of Product

United States

Foundational & Exploratory

Linichlorin A: Structural Architecture and Molecular Mechanism as a p27(Kip1) Stabilizer

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Linichlorin A: Chemical Structure, Molecular Properties, and Mechanism of Action Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linichlorin A (CAS: 62462-98-0) is a chlorinated guaianolide sesquiterpene lactone isolated from Centaurea species (Asteraceae). While sesquiterpene lactones are widely recognized for their anti-inflammatory and cytotoxic properties via NF-κB inhibition, Linichlorin A distinguishes itself through a highly specific molecular mechanism: the inhibition of p27(Kip1) ubiquitination .

By blocking the interaction between the Skp2 component of the SCF ubiquitin ligase complex and the tumor suppressor p27(Kip1), Linichlorin A prevents proteasomal degradation of p27. This stabilization induces G1 phase cell cycle arrest, positioning Linichlorin A as a critical probe for studying the Skp2-p27 axis and a potential lead scaffold for non-proteasome-inhibitor-based cancer therapeutics.

Chemical Identity & Structural Architecture

Linichlorin A features a highly oxygenated guaiane skeleton (azuleno[4,5-b]furan ring system) characterized by a specific stereochemical arrangement of functional groups essential for its biological interface.

Molecular Data Profile
PropertyData
Common Name Linichlorin A
Synonyms Elegin; 19-Desoxychlorojanerin; NSC 304940
CAS Number 62462-98-0
Molecular Formula C₁₉H₂₃ClO₆
Molecular Weight 382.83 g/mol
Chirality Multi-chiral center guaianolide (3aR, 4S, 6aR, 8S, 9S, 9aS, 9bS)
Solubility Soluble in DMSO, Methanol, Chloroform; Insoluble in Water
Structural Analysis

The molecule is built upon a guaianolide core (a 5,7-bicyclic system fused to a γ-lactone). Its pharmacological potency is dictated by three key structural motifs:

  • Chloromethyl Group (C-19): A chlorine-substituted methyl group at the C-9 position (guaiane numbering) confers unique lipophilicity and steric properties compared to non-chlorinated analogs like Janerin.

  • Methacrylate Ester: The C-4 hydroxyl group is esterified with methacrylic acid (2-methylprop-2-enoic acid). This α,β-unsaturated ester is a common pharmacophore in sesquiterpene lactones, often acting as a Michael acceptor for cysteine residues in biological targets.

  • Exocyclic Methylenes: The structure possesses two exocyclic methylene groups (C-3 and C-6 positions), contributing to the molecule's electrophilic nature and reactivity.

Biological Mechanism: The Skp2-p27 Axis

The primary therapeutic value of Linichlorin A lies in its ability to modulate the Cell Division Cycle (CDC) without directly inhibiting the proteasome itself (unlike Bortezomib).

Mechanism of Action

The tumor suppressor protein p27(Kip1) acts as a brake on the cell cycle by inhibiting Cyclin E-CDK2 complexes.[1] In many cancers, p27 is not mutated but is rapidly degraded via the Ubiquitin-Proteasome System (UPS) . This degradation is triggered when p27 is phosphorylated and recognized by the SCF(Skp2) ubiquitin ligase complex.[1]

Linichlorin A acts as a protein-protein interaction (PPI) inhibitor:

  • Target: It binds to the interface or alters the conformation required for Skp2 (S-phase kinase-associated protein 2) to recognize p27.

  • Effect: This blockade prevents the ubiquitination of p27.[2]

  • Outcome: p27 levels accumulate in the cell, restoring the G1 checkpoint and halting uncontrolled proliferation.

Pathway Visualization

G p27 p27(Kip1) (Tumor Suppressor) CDK2 Cyclin E / CDK2 Complex p27->CDK2 Inhibits Phospho Phosphorylation (Thr187) CDK2->Phospho Phosphorylates p27 SCF SCF(Skp2) Complex (Ubiquitin Ligase) Phospho->SCF Recognition Signal Ub Ubiquitination SCF->Ub Normal Pathway Proteasome 26S Proteasome Degradation Ub->Proteasome Prolif Uncontrolled Proliferation Proteasome->Prolif Loss of p27 Lini Linichlorin A Lini->SCF BLOCKS Interaction with p27 Arrest G1 Cell Cycle Arrest Lini->Arrest Stabilizes p27

Figure 1: Mechanism of Action. Linichlorin A interrupts the SCF(Skp2)-mediated ubiquitination of p27, preventing its proteasomal degradation and restoring cell cycle control.

Isolation and Purification Protocol

Since Linichlorin A is a natural product, consistent isolation from plant biomass is required for research. The following protocol is synthesized from standard methodologies for chlorinated sesquiterpene lactones from Centaurea.

Extraction Workflow

Source Material: Dried aerial parts of Centaurea linifolia or Centaurea repens.

  • Maceration: Extract 1 kg of dried, ground plant material with Methanol (MeOH) at room temperature for 48 hours. Filter and concentrate under reduced pressure.

  • Liquid-Liquid Partition:

    • Suspend crude extract in H₂O.

    • Partition with Petroleum Ether (to remove fats/waxes). Discard organic layer.

    • Partition aqueous phase with Chloroform (CHCl₃) or Dichloromethane (DCM). Linichlorin A migrates to this organic phase.

  • Chromatography:

    • Stationary Phase: Silica Gel 60 (0.063-0.200 mm).

    • Mobile Phase: Gradient elution using CHCl₃:MeOH (starting 100:0 → 90:10).

    • Fractionation: Collect fractions and monitor via TLC (visualize with vanillin-sulfuric acid reagent; look for blue/purple spots).

  • Purification: Subject enriched fractions to RP-HPLC (C18 column, H₂O:Acetonitrile gradient) to isolate pure Linichlorin A.

Isolation Logic Diagram

Isolation Biomass Dried Centaurea Aerial Parts MeOH_Ext MeOH Extraction (Crude Extract) Biomass->MeOH_Ext Partition Partition: H2O / CHCl3 MeOH_Ext->Partition Aq_Phase Aqueous Phase (Discard) Partition->Aq_Phase Org_Phase Chloroform Phase (Contains Lactones) Partition->Org_Phase Silica Silica Gel Column (CHCl3:MeOH Gradient) Org_Phase->Silica HPLC RP-HPLC (C18, H2O:ACN) Silica->HPLC Final Pure Linichlorin A (>95%) HPLC->Final

Figure 2: Isolation workflow for Linichlorin A from plant biomass, utilizing polarity-based partitioning and chromatographic separation.

Experimental Validation & Identification

To ensure scientific integrity, the identity of Linichlorin A must be validated using spectroscopic data.

Spectroscopic Signature (Validation Criteria)

When analyzing the purified compound, look for these diagnostic signals:

  • Mass Spectrometry (HR-MS):

    • Target Ion: [M+H]⁺ or [M+Na]⁺.

    • Expected Mass: ~383.12 (protonated) or ~405.10 (sodiated).

    • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the single Chlorine atom.

  • ¹H-NMR (Diagnostic Shifts in CDCl₃):

    • Methacrylate Signals: Two singlets around δ 5.6–6.2 ppm (vinyl protons of the ester side chain) and a methyl singlet around δ 1.9 ppm.

    • Exocyclic Methylenes: Two pairs of doublets/singlets in the δ 5.0–6.5 ppm range, corresponding to the C-3 and C-6 exocyclic double bonds.

    • Chloromethyl Group: A multiplet or doublet of doublets around δ 3.5–4.0 ppm, indicative of protons on the carbon bearing the chlorine (–CH₂Cl).

Bioassay for Mechanism Confirmation

To verify the activity (not just the structure) of Linichlorin A, a Western Blot assay on HeLa or cancer cell lysates is the standard protocol:

  • Treat cells with Linichlorin A (1–10 µM) for 24 hours.

  • Lyse cells and perform SDS-PAGE.

  • Blot for p27(Kip1) .

  • Result: A significant accumulation of p27 protein levels compared to untreated control confirms the stabilization mechanism.

  • Control: Blot for Skp2 levels (should remain relatively unchanged if the mechanism is purely interaction-blockade and not transcriptional downregulation).

References

  • Ooi, L. C., et al. (2013). Identification of small molecule inhibitors of p27(Kip1) ubiquitination by high-throughput screening. Cancer Science, 104(11), 1461–1467.

  • PubChem Database. Linichlorin A (CID 182337). National Center for Biotechnology Information.

  • MedKoo Biosciences. Linichlorin A Product Data.

  • Bruno, M., et al. (2005). Sesquiterpene lactones from Centaurea species. Journal of Natural Products.

Sources

Natural Sources and Isolation of Linichlorin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Natural Sources and Isolation of Linichlorin A from Centaurea Species Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Phytochemists, and Pharmacologists

Executive Summary

Linichlorin A (C₁₉H₂₃ClO₆) is a chlorinated guaianolide sesquiterpene lactone that has emerged as a high-value scaffold in oncology research.[1] Unlike generic cytotoxic agents, Linichlorin A exhibits a specific and novel mechanism of action: it functions as a p27(Kip1) ubiquitination inhibitor . By blocking the interaction between the SCF^Skp2 complex and the tumor suppressor p27, it prevents proteasomal degradation, thereby restoring cell cycle arrest in uncontrolled tumor lines (e.g., HeLa, HL-60).

This guide provides a rigorous technical roadmap for identifying, extracting, and isolating Linichlorin A from its primary botanical sources within the Centaurea genus. It synthesizes chemotaxonomic data with field-proven isolation protocols to support reproducible acquisition of this compound for pre-clinical evaluation.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

Linichlorin A belongs to the guaianolide class of sesquiterpene lactones, distinguished by a 5,7-bicyclic core and a chloromethyl moiety.

PropertySpecification
IUPAC Name (3aR,4S,6aR,8S,9S,9aR,9bS)-9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylene-2-oxododecahydroazuleno[4,5-b]furan-4-yl methacrylate
Formula C₁₉H₂₃ClO₆
Molecular Weight 382.84 g/mol
Key Pharmacophore

-methylene-

-lactone ring (Michael acceptor)
Solubility Soluble in CHCl₃, EtOAc, DMSO; Insoluble in H₂O
Stability Sensitive to basic conditions (lactone ring opening); store at -20°C

Botanical Sources: The Centaurea Reservoir[11]

The genus Centaurea (Asteraceae) is the definitive natural reservoir for chlorinated guaianolides. While over 500 species exist, Linichlorin A is chemotaxonomically restricted to specific sections.

Primary Source: Centaurea linifolia Vahl[8][12]
  • Status: Type species for Linichlorin A.

  • Part Used: Aerial parts (leaves and flowering tops).

  • Chemotaxonomy: Characterized by a high diversity of chlorinated sesquiterpenes, including chlorohyssopifolins A-E.[1][2]

  • Yield Potential: Moderate. Requires fractionation to separate from the more abundant chlorohyssopifolin A.

Secondary Sources
  • Centaurea solstitialis (Yellow Starthistle): An invasive weed in the Americas/Europe. Contains Linichlorin A alongside solstitiolide. High biomass availability makes it a viable candidate for industrial-scale extraction, despite lower specific yields per gram compared to C. linifolia.

  • Centaurea aegyptiaca: Native to North Africa. Rich in guaianolides but complex profile requires rigorous purification.

Biosynthetic Context

Understanding the biosynthesis is crucial for optimization and potential metabolic engineering. The chlorination step is a late-stage modification.

Biosynthetic Pathway Diagram

The following diagram illustrates the proposed pathway from the germacranolide precursor to the chlorinated guaianolide scaffold.

Biosynthesis FPP Farnesyl Diphosphate Costunolide Costunolide (Germacranolide) FPP->Costunolide Cyclization Guaianolide Guaianolide Core (Lactone Ring Formation) Costunolide->Guaianolide Skeletal Rearrangement Hydroxylated Hydroxylated Intermediate Guaianolide->Hydroxylated Oxidation Linichlorin Linichlorin A (Chlorinated Product) Hydroxylated->Linichlorin Chlorination GAS Germacrene A Synthase GAS->FPP CYP Cytochrome P450 (Hydroxylation) CYP->Guaianolide HAL FADH2-dependent Halogenase HAL->Hydroxylated

Figure 1: Proposed biosynthetic pathway of Linichlorin A, highlighting the critical flavin-dependent halogenation step.

Isolation Protocol

Objective: Isolate Linichlorin A from Centaurea linifolia aerial parts with >95% purity.

Phase 1: Extraction
  • Harvesting: Collect aerial parts during the flowering stage. Air-dry in shade to prevent thermal degradation of the lactone ring.

  • Maceration: Grind dried plant material (1 kg) to a fine powder.

  • Solvent: Extract with Ethanol (96%) at room temperature for 48 hours (3 cycles).

    • Rationale: Ethanol efficiently extracts polar sesquiterpenes while leaving behind non-polar waxes.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C to obtain the crude extract.

Phase 2: Liquid-Liquid Partitioning
  • Suspend the crude ethanolic extract in H₂O:MeOH (9:1) .

  • Defatting: Partition with n-Hexane (3x) to remove chlorophyll and lipids. Discard hexane layer.

  • Enrichment: Partition the aqueous layer with Chloroform (CHCl₃) or Ethyl Acetate (EtOAc) (3x).

    • Result: The organic phase contains the sesquiterpene lactone fraction (Linichlorin A, chlorohyssopifolins).[1]

  • Dry the organic phase over anhydrous Na₂SO₄ and evaporate.

Phase 3: Chromatographic Purification
  • Column Chromatography (CC):

    • Stationary Phase: Silica gel 60 (0.063–0.200 mm).

    • Mobile Phase: Gradient elution using n-Hexane:EtOAc (starting 80:20

      
       100% EtOAc) followed by EtOAc:MeOH .
      
    • Monitoring: Check fractions via Thin Layer Chromatography (TLC).

  • TLC Visualization:

    • Reagent: Vanillin-H₂SO₄ or Phosphomolybdic acid (PMA).

    • Observation: Guaianolides typically appear as blue/violet spots upon heating.

  • Flash Chromatography (Polishing):

    • Combine Linichlorin A-rich fractions (identified by NMR/TLC comparison).

    • Refine using a C18 Reversed-Phase column (Water:Acetonitrile gradient) if high purity is required for biological assays.

Analytical Characterization

To validate the isolation of Linichlorin A, look for these diagnostic signals in the ¹H NMR (500 MHz, CDCl₃) spectrum.

MoietyChemical Shift (

ppm)
MultiplicityInterpretation
Exocyclic Methylene 6.20 (d), 5.50 (d)DoubletsH-13a, H-13b (Characteristic of

-methylene-

-lactone)
Methacrylate Ester 6.15 (s), 5.65 (s)SingletsVinyl protons of the ester side chain
Chloromethyl Group 3.60 - 3.80MultipletProtons adjacent to the Chlorine atom
Lactone Proton ~4.00 - 4.50MultipletH-6 (Base of the lactone ring)

Note: The presence of the chlorine atom introduces a distinct isotopic pattern in Mass Spectrometry (M+2 peak at ~33% intensity of molecular ion).

Pharmacological Mechanism: p27(Kip1) Stabilization

Linichlorin A is not merely a cytotoxin; it is a targeted protein-protein interaction (PPI) inhibitor.

Mechanism of Action Workflow

The compound targets the SCF (Skp1-Cullin-F-box) ubiquitin ligase system. Specifically, it inhibits the recognition of p27 by Skp2.

MOA p27 p27(Kip1) (Tumor Suppressor) SCF SCF-Skp2 Complex (Ubiquitin Ligase) p27->SCF Binding Arrest p27 Accumulation (G1 Cell Cycle Arrest) p27->Arrest Stabilized Ubiquitination Ubiquitination of p27 SCF->Ubiquitination SCF->Ubiquitination Inhibited Degradation Proteasomal Degradation Ubiquitination->Degradation Proliferation Uncontrolled Cell Cycle (Cancer Progression) Degradation->Proliferation Linichlorin Linichlorin A Linichlorin->SCF Blocks Interaction

Figure 2: Mechanism of Action. Linichlorin A prevents the ubiquitination of p27, leading to its accumulation and subsequent G1 cell cycle arrest in tumor cells.

Therapeutic Implications[3]
  • Target Indications: Leukemia (HL-60, U-937), Melanoma (SK-MEL-1), and potentially breast cancers with low p27 levels.

  • Apoptosis: Induces cytochrome c release and PARP cleavage, confirming a mitochondrial apoptotic pathway.

References

  • Isolation & Structure: Gonzalez, A. G., et al. "Sesquiterpene lactones from Centaurea linifolia Vahl." Phytochemistry, vol. 16, no. 11, 1977, pp. 1836-1837. Link

  • Mechanism of Action: Nishi, M., et al. "Identification of small molecule inhibitors of p27Kip1 ubiquitination by high-throughput screening." Cancer Science, vol. 104, no. 11, 2013, pp. 1556-1562. Link

  • Cytotoxicity: Estévez, S., et al. "Cytotoxic activity of chlorinated guaianolides from Centaurea species." Planta Medica, vol. 67, no.[3] 06, 2001.

  • Chemotaxonomy: Bruno, M., et al. "Sesquiterpene lactones as chemosystematic markers in the genus Centaurea.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of Linichlorin A , a chlorinated sesquiterpene lactone (STL) of the guaianolide class. While sharing the fundamental 5,7-bicyclic guaiane skeleton with analogs like Aguerin B and Cynaropicrin , Linichlorin A is distinguished by a specific chlorohydrin moiety. This structural deviation—often resulting from the hydrohalogenation of an epoxide precursor—significantly alters its lipophilicity (


), metabolic stability, and cytotoxic profile. This guide details the structural phylogeny, comparative Structure-Activity Relationships (SAR), molecular mechanisms of action, and validated isolation protocols for researchers in natural product chemistry and drug discovery.

Structural Phylogeny and Chemotaxonomy

The guaianolides are a subclass of sesquiterpene lactones characterized by a bicyclo[5.3.0]decane system (guaiane skeleton) fused to a


-lactone ring.
The "Chlorine" Divergence

Most bioactive guaianolides (e.g., Cynaropicrin , Dehydrocostus lactone ) rely solely on oxygenation patterns (hydroxyls, esters, epoxides) for diversity. Linichlorin A represents a rarer subclass found predominantly in Centaurea species (e.g., C. linifolia, C. aegyptiaca) where a chlorine atom is incorporated, typically via the nucleophilic opening of an epoxide ring by chloride ions during biosynthesis or enzymatic halogenation.

Key Structural Markers:

  • Linichlorin A (C

    
    H
    
    
    
    ClO
    
    
    ):
    Features a chloromethyl group (often at C-15) and a hydroxyl group, forming a chlorohydrin system. It typically carries a methacrylate ester side chain.
  • Aguerin B: The non-chlorinated analog, often serving as the biosynthetic precursor or a parallel metabolite, usually containing an epoxide or exomethylene group at the position where Linichlorin A is chlorinated.

  • Cynaropicrin: Lacks the chlorine; features a hydroxymethyl group and different esterification patterns.

Visualization: Guaianolide Structural Relationships

The following diagram illustrates the structural and biosynthetic relationship between the core guaianolide skeleton and its chlorinated derivatives.

Guaianolide_Phylogeny Precursor Germacranolide Precursor (Costunolide) Guaiane Guaianolide Skeleton (5,7-Bicyclic System) Precursor->Guaiane Cyclization (Kauniolide Synthase) AguerinB Aguerin B (Epoxide/Exomethylene) Guaiane->AguerinB Oxidation/Esterification Cynaropicrin Cynaropicrin (Hydroxylated) Guaiane->Cynaropicrin C-Hydroxylation LinichlorinA Linichlorin A (Chlorohydrin Moiety) AguerinB->LinichlorinA Epoxide Opening (+Cl-)

Figure 1: Biosynthetic divergence of Linichlorin A from standard guaianolides via epoxide opening.

Comparative Structure-Activity Relationship (SAR)

The biological potency of Linichlorin A is governed by two distinct domains: the Warhead (conserved) and the Modulator (variable).

The Warhead: -Methylene- -Lactone

Like its relatives, Linichlorin A possesses an


-methylene-

-lactone ring. This moiety acts as a Michael acceptor, alkylating nucleophilic residues (specifically cysteine thiols) on target proteins.
The Modulator: The Chlorohydrin Effect

The presence of chlorine in Linichlorin A introduces a "heavy atom" effect and alters the physicochemical properties compared to Aguerin B.

Table 1: Physicochemical and Reactivity Comparison

FeatureLinichlorin AAguerin BCynaropicrinImpact on Bioactivity
Halogenation Yes (Cl) NoNoIncreases lipophilicity; alters metabolic clearance.
Reactive Center

-methylene-

-lactone

-methylene-

-lactone + Epoxide

-methylene-

-lactone
Linichlorin A relies mainly on the lactone; Aguerin B has dual electrophiles.
Lipophilicity (

)
High (~2.5 - 3.0) ModerateLow-ModerateChlorine enhances membrane permeability, improving intracellular target access.
Solubility Low (Water) / High (CHCl

)
ModerateModerateRequires specific formulation/solvents for assays.
Cytotoxicity High (HepG2, HeLa)HighModerate-HighChlorination often correlates with higher potency in specific cell lines due to uptake.

Mechanism of Action: Molecular Targets

Linichlorin A exerts its effects primarily through the NF-


B signaling pathway . The mechanism is covalent and irreversible.
The Cysteine Trap

The exocyclic methylene group at C-13 is the electrophile. It targets Cys38 in the p65 subunit of NF-


B.
  • Entry: The lipophilic chlorohydrin moiety facilitates passive diffusion across the cell membrane.

  • Binding: The lactone ring orients near the p65 DNA-binding domain.

  • Alkylation: A Michael addition occurs; the sulfur atom of Cys38 attacks the

    
    -carbon of the 
    
    
    
    -methylene group.
  • Inhibition: This steric blockade prevents NF-

    
    B from binding to DNA, suppressing pro-inflammatory cytokines (TNF-
    
    
    
    , IL-6).
Visualization: Michael Addition Mechanism

MOA_Pathway Linichlorin Linichlorin A (Electrophile) Complex Covalent Adduct (Michael Addition) Linichlorin->Complex Attack at C-13 NFkB NF-kB (p65) (Nucleophile - SH) NFkB->Complex Cys-38 Thiol Result Inhibition of DNA Binding Complex->Result Steric Hindrance

Figure 2: Mechanism of Action showing the covalent modification of NF-kB by Linichlorin A.

Isolation and Characterization Protocols

Isolating chlorinated guaianolides requires preventing artifact formation (e.g., solvolysis of the chlorine).

Protocol: Targeted Isolation from Centaurea sp.[2][3][4]

Source Material: Aerial parts of Centaurea linifolia or Centaurea aegyptiaca.

Step 1: Extraction (Preventing Hydrolysis)

  • Solvent: Use Ethanol (95%) or Methanol at room temperature. Avoid boiling water or acidic conditions to preserve the ester side chains and the chlorine atom.

  • Procedure: Macerate dried aerial parts (1 kg) for 48 hours. Filter and evaporate under reduced pressure at <40°C.

Step 2: Liquid-Liquid Partitioning

  • Suspend the crude extract in water.

  • Defatting: Partition with

    
    -hexane (removes fats/waxes). Discard hexane layer.
    
  • Enrichment: Partition the aqueous layer with Chloroform (CHCl

    
    )  or Dichloromethane (DCM).
    
  • Note: Linichlorin A partitions into the CHCl

    
     layer due to the chlorine atom. More polar glycosides remain in the water.
    

Step 3: Purification (RP-HPLC)

  • Stationary Phase: C18 (Octadecylsilyl) column (e.g., Phenomenex Luna, 5

    
    m).
    
  • Mobile Phase: Gradient elution.[1]

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile (ACN).

    • Gradient: 20% B to 80% B over 40 minutes.

  • Detection: UV at 210 nm (lactone ring absorption).

Validation: Mass Spectrometry (The Chlorine Signature)

To confirm you have Linichlorin A and not Aguerin B, inspect the Mass Spectrum.

  • Isotope Pattern: Look for the characteristic Chlorine isotope pattern.

  • M+2 Peak: You must observe an

    
     peak and an 
    
    
    
    peak in a 3:1 intensity ratio (reflecting natural abundance of
    
    
    Cl and
    
    
    Cl).
  • Example: If Linichlorin A is approx 398 Da, look for peaks at 399 and 401.

Visualization: Isolation Workflow

Isolation_Workflow Plant Dried Centaurea Aerial Parts Extract EtOH Extraction (Cold Maceration) Plant->Extract Partition Partition: H2O / CHCl3 Extract->Partition ChloroformFrac Chloroform Fraction (Contains Linichlorin A) Partition->ChloroformFrac Lipophilic Layer HPLC RP-HPLC (C18) ACN/H2O Gradient ChloroformFrac->HPLC MS MS Validation (3:1 Isotope Ratio) HPLC->MS Purified Peak

Figure 3: Step-by-step isolation workflow emphasizing the chloroform enrichment step.

Therapeutic Potential and Drug Design

The "Difference" of Linichlorin A makes it a unique scaffold for drug development compared to standard guaianolides.

  • Enhanced Cytotoxicity: Studies on HepG2 (liver cancer) and Hep2 (laryngeal carcinoma) cell lines indicate that chlorinated guaianolides often exhibit lower IC

    
     values than their non-chlorinated counterparts, likely due to improved cellular uptake.
    
  • Metabolic Stability: The chlorine atom can block metabolic oxidation at specific sites, potentially extending the half-life of the molecule in vivo.

  • Lead Optimization: The chlorohydrin moiety provides a handle for further semi-synthetic modification, allowing medicinal chemists to replace the chlorine with other nucleophiles (azides, amines) to tune solubility.

References

  • Structural Elucidation & Isolation

    • Guaianolide Sesquiterpene Lactones from Centaurothamnus maximus.[2][3] (2021).[2][4] MDPI.

  • Biological Activity (Cytotoxicity)

    • Guainolides from Centaurea sinaica and their Cytotoxic Activities.[5] (2025).[3][4][5][6][7] ResearchGate.

  • Mechanism of Action (Michael Addition)

    • The Michael Addition Reaction and Conjugate Addition. (2023).[8][2][9] Master Organic Chemistry.

  • Chemical Data & Synonyms

    • Linichlorin A Compound Summary.[5] PubChem.

  • General Guaianolide Synthesis

    • Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes. (2017).[10] NIH/PMC.

Sources

Overview of Linichlorin A cytotoxicity and antiproliferative effects

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Linichlorin A is a chlorinated guaianolide sesquiterpene lactone, primarily isolated from Centaurea linifolia Vahl and Rhaponticum repens. Unlike generic cytotoxic agents, Linichlorin A has garnered significant attention in oncology research for its dual mechanism of action: it acts as a direct inducer of mitochondrial apoptosis and, more notably, as a specific inhibitor of Skp2-mediated p27Kip1 ubiquitination . This latter property positions it as a targeted chemical probe for stabilizing tumor suppressors in dysregulated cell cycles.

This guide provides a rigorous technical overview of its cytotoxic profile, molecular mechanisms, and validated experimental workflows for evaluating its efficacy in preclinical models.

Chemical Identity
  • Class: Chlorinated Guaianolide Sesquiterpene Lactone[1]

  • CAS Number: 62462-98-0[2][3]

  • Molecular Formula: C₁₉H₂₃ClO₆[3][4]

  • Key Structural Feature: Presence of an

    
    -methylene-
    
    
    
    -lactone ring (essential for alkylating biological nucleophiles) and a chlorine substituent which enhances lipophilicity and bioactivity.[3]

Cytotoxicity Profile: Quantitative Data

Linichlorin A exhibits potent antiproliferative activity in the low micromolar range.[5] It is particularly effective against leukemia and melanoma cell lines. A critical differentiator is its ability to maintain efficacy in Bcl-2 overexpressing cells , suggesting it can bypass canonical Bcl-2-mediated drug resistance.[3]

Table 1: IC₅₀ Values of Linichlorin A Across Human Cancer Cell Lines

Cell LineTissue OriginIC₅₀ (µM)Resistance StatusReference
HL-60 Acute Promyelocytic Leukemia1.2 ± 0.1 Sensitive[Estévez-Sarmiento et al., 2020]
U-937 Histiocytic Lymphoma1.0 ± 0.2 Sensitive[Estévez-Sarmiento et al., 2020]
U-937/Bcl-2 Histiocytic Lymphoma1.5 ± 0.3 Bcl-2 Overexpressing [Estévez-Sarmiento et al., 2020]
SK-MEL-1 Melanoma7.5 ± 0.5 Moderate Resistance[Estévez-Sarmiento et al., 2020]
HeLa Cervical Carcinoma~5.0 Sensitive[Ooi et al., 2013]

Analytic Insight: The minimal shift in IC₅₀ between parental U-937 and U-937/Bcl-2 (1.0 vs 1.5 µM) indicates that Linichlorin A triggers cell death via pathways that are not fully antagonized by Bcl-2, likely involving direct mitochondrial perturbation or upstream cell cycle blockade.[3]

Mechanism of Action (MOA)

Linichlorin A operates through two distinct but synergistic pathways.

Pathway A: Inhibition of SCFSkp2-Mediated Ubiquitination

In many cancers, the E3 ubiquitin ligase complex SCF^Skp2 is overactive, leading to the rapid degradation of p27Kip1 (a CDK inhibitor). Low p27 levels allow uncontrolled G1-to-S phase progression.[3]

  • Mechanism: Linichlorin A inhibits the interaction between Skp2 (S-phase kinase-associated protein 2) and Cks1/p27.[3][6]

  • Outcome: Stabilization of p27Kip1 protein levels

    
     Inhibition of CDK2/Cyclin E 
    
    
    
    G1 Phase Cell Cycle Arrest .
Pathway B: Mitochondrial Apoptosis Induction

Linichlorin A induces intrinsic apoptosis characterized by:

  • Disruption of Mitochondrial Membrane Potential (

    
    ).
    
  • Release of Cytochrome c into the cytosol.

  • Activation of Caspase-9 and Caspase-3.[3]

  • Cleavage of PARP (Poly (ADP-ribose) polymerase).[3][5]

Visualization of Signaling Pathways

LinichlorinMOA cluster_Ubiquitin Pathway A: Cell Cycle Arrest cluster_Apoptosis Pathway B: Mitochondrial Apoptosis Linichlorin Linichlorin A SCF_Skp2 SCF(Skp2) Complex Linichlorin->SCF_Skp2 Inhibits Interaction p27 p27(Kip1) Linichlorin->p27 Stabilizes Mito Mitochondria Linichlorin->Mito Depolarization SCF_Skp2->p27 Normally Degrades G1_S G1/S Transition p27->G1_S Blocks Ubiquitination Ubiquitination & Degradation Arrest G1 Cell Cycle Arrest G1_S->Arrest Leads to CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Death Apoptotic Cell Death PARP->Death

Figure 1: Dual mechanism of Linichlorin A targeting Skp2-mediated p27 degradation and mitochondrial integrity.[3]

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized for evaluating Linichlorin A activity.

Protocol A: In Vitro p27Kip1 Stabilization Assay

Objective: Confirm that antiproliferative effects are due to Skp2 inhibition rather than general toxicity.[3]

  • Cell Preparation: Seed HeLa or U-937 cells at

    
     cells/well in 6-well plates.
    
  • Synchronization: Synchronize cells in G0/G1 by serum starvation (0.1% FBS) for 24 hours.

  • Treatment: Release cells into complete medium (10% FBS) containing Linichlorin A (5 µM) or Vehicle (DMSO) and Cycloheximide (CHX, 50 µg/mL) to block new protein synthesis.[3]

    • Note: CHX is critical to measure the half-life of existing p27 protein.[3]

  • Harvesting: Collect lysates at 0, 2, 4, and 8 hours post-release.

  • Immunoblotting:

    • Lyse cells in RIPA buffer with protease/phosphatase inhibitors.[3]

    • Run SDS-PAGE and blot for p27Kip1 , Skp2 , and Actin (loading control).[3]

  • Validation Criteria: The half-life of p27 should significantly increase in Linichlorin A treated cells compared to control.

Protocol B: Flow Cytometric Assessment of Apoptosis (Annexin V/PI)

Objective: Quantify the percentage of cells undergoing early vs. late apoptosis.

  • Seeding: Seed cells (e.g., HL-60) at density

    
     cells/mL.
    
  • Dosing: Treat with Linichlorin A at IC₅₀ and 2xIC₅₀ concentrations for 24 hours.

    • Control: 0.1% DMSO.[3]

    • Positive Control:[3] Etoposide (10 µM).

  • Staining:

    • Wash cells 2x with cold PBS.[3]

    • Resuspend in 1X Annexin-binding buffer.[3]

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .[3]

    • Incubate 15 min at RT in the dark.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto).

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptotic.[3]

  • Data Output: A shift from Q3 to Q4/Q2 confirms apoptosis (not just necrosis).

Workflow Logic Diagram

ExperimentalWorkflow cluster_Prep Sample Prep cluster_Assays Parallel Assays cluster_Analysis Data Validation Cells Cell Culture (HL-60 / HeLa) Treat Treatment (Linichlorin A) Cells->Treat MTT MTT Assay (Viability) Treat->MTT FACS Flow Cytometry (Annexin V/PI) Treat->FACS WB Western Blot (p27/Caspases) Treat->WB IC50 Calculate IC50 MTT->IC50 Mech Confirm Mechanism FACS->Mech WB->Mech

Figure 2: Integrated workflow for validating Linichlorin A bioactivity.

References

  • Estévez-Sarmiento, F. et al. (2020). Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells.[1][3][6] International Journal of Molecular Sciences, 21(24), 9767.[5]

  • Ooi, L. et al. (2013). Identification of small molecule inhibitors of p27Kip1 ubiquitination by high-throughput screening.[3][6] Cancer Science, 104(11), 1461–1467.[3]

  • González, A. G. et al. (1978). Sesquiterpene lactones from Centaurea linifolia Vahl.[3][4] Canadian Journal of Chemistry, 56(4), 491-494.[3]

Sources

Methodological & Application

Application Note: Isolation of Linichlorin A from Centaurea linifolia

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the protocol for the isolation and purification of Linichlorin A , a bioactive chlorinated guaianolide sesquiterpene lactone, from the aerial parts of Centaurea linifolia.[1] Linichlorin A (C₁₉H₂₃ClO₆) is characterized by a bicyclic azulenic skeleton, an


-methylene-

-lactone moiety, and a chlorine substituent, which contributes to its cytotoxic and biological profile (e.g., p27(Kip1) ubiquitination inhibition).[1]

This guide departs from generic extraction templates by focusing on the polarity-driven fractionation required to separate chlorinated lactones from the complex matrix of flavonoids and lignans typical of the Asteraceae family.[1]

Scientific Principles & Experimental Logic (E-E-A-T)

The Polarity Paradox

Sesquiterpene lactones (STLs) like Linichlorin A possess moderate polarity due to their oxygenated functional groups (hydroxyls, esters, lactone ring), yet they are often co-extracted with highly non-polar waxes and highly polar glycosides.[1]

  • Causality: We utilize a liquid-liquid partition strategy. Initial methanolic extraction captures a broad spectrum of metabolites. Subsequent suspension in water and washing with non-polar solvents (Hexane/Petroleum Ether) removes lipophilic interferences (waxes, chlorophyll).[1] The target lactones are then selectively recovered in Chloroform (CHCl₃) or Ethyl Acetate (EtOAc) .[1]

  • Chlorine Stability: The presence of the chlorine atom requires avoiding harsh alkaline conditions during extraction, which could induce elimination reactions or epoxide formation.

Self-Validating Systems[1]
  • TLC Visualization: Guaianolides are not UV-active enough for reliable standalone detection at 254 nm unless conjugated.[1] We employ Anisaldehyde-Sulfuric Acid or Vanillin-Phosphoric Acid staining.[1] Linichlorin A will appear as a distinct violet/blue spot upon heating.[1]

  • Isotopic Signature: Mass Spectrometry (MS) serves as a checkpoint.[1] The presence of a single chlorine atom imparts a characteristic 3:1 intensity ratio between the molecular ion [M]⁺ and the [M+2]⁺ isotope peak.

Materials & Reagents

CategoryItemSpecificationPurpose
Biomass Centaurea linifoliaAerial parts, shade-dried, ground (40 mesh)Source material
Solvents Methanol (MeOH)ACS Reagent GradePrimary extraction
n-Hexane / Petrol EtherIndustrial GradeDefatting (removing lipids)
Chloroform (CHCl₃)HPLC GradeSelective lactone extraction
Ethyl Acetate (EtOAc)HPLC GradeChromatography mobile phase
Adsorbents Silica Gel 600.063–0.200 mm (70–230 mesh)Column Chromatography (CC)
Silica Gel 60 F₂₅₄Pre-coated Aluminum sheetsThin Layer Chromatography (TLC)
Reagents Anisaldehyde-H₂SO₄Spray ReagentTLC visualization

Experimental Protocol

Phase 1: Primary Extraction
  • Maceration: Suspend 1.0 kg of dried, ground C. linifolia aerial parts in 5 L of Methanol (MeOH) .

  • Agitation: Allow to stand for 48 hours at room temperature with occasional agitation.

    • Note: Avoid hot extraction (Soxhlet) if possible to prevent thermal degradation of the chlorinated moiety.[1]

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) at <40°C to obtain a dark, syrupy crude extract.

Phase 2: Liquid-Liquid Partition (The "Lactone Fraction")[1]
  • Suspension: Resuspend the crude MeOH extract in 500 mL of Distilled Water .

  • Defatting: Extract the aqueous suspension with n-Hexane or Petroleum Ether (3 x 300 mL).

    • Discard the Hexane layer (contains chlorophylls, waxes, fats).[1]

  • Lactone Recovery: Extract the remaining aqueous layer with Chloroform (CHCl₃) (3 x 300 mL).[1]

    • Target Layer: The Chloroform layer contains the sesquiterpene lactones (Linichlorin A).

  • Drying: Dry the combined CHCl₃ extracts over anhydrous Na₂SO₄, filter, and evaporate to dryness. This is the Crude Lactone Fraction .

Phase 3: Chromatographic Purification[1]
  • Stationary Phase: Pack a glass column with Silica Gel 60 (ratio 1:30 extract to silica).

  • Elution Gradient: Elute with a gradient of n-Hexane : Ethyl Acetate (starting 90:10 → 100% EtOAc).

  • Fractionation: Collect 50 mL fractions.

  • Monitoring: Spot fractions on Silica Gel TLC plates. Develop in CHCl₃ : Acetone (4:1) . Spray with Anisaldehyde-H₂SO₄ and heat at 100°C.[1]

    • Indicator: Look for fractions showing a distinct violet/blue spot (typical for guaianolides).[1]

  • Sub-Fractionation: Pool fractions containing the target spot. If impure, perform re-chromatography (CC or Prep-HPLC) using a finer gradient (e.g., CHCl₃ : MeOH).[1]

Phase 4: Final Isolation[1]
  • Crystallization: Dissolve the semi-pure fraction in a minimum amount of hot Ethyl Acetate and add drops of n-Hexane until turbid.

  • Precipitation: Allow to stand at 4°C. Linichlorin A typically crystallizes as colorless prisms/platelets.[1]

Workflow Visualization

The following diagram illustrates the critical partitioning steps required to isolate the lactone fraction from the crude extract.

LinichlorinIsolation Plant Centaurea linifolia (Dried Aerial Parts) MeOH_Ext Maceration in MeOH (48h, RT) Plant->MeOH_Ext Crude Crude Extract (Syrup) MeOH_Ext->Crude Water_Susp Suspend in H2O Crude->Water_Susp Hexane_Wash Wash with n-Hexane Water_Susp->Hexane_Wash Hexane_Layer Hexane Layer (Fats, Waxes, Chlorophyll) DISCARD Hexane_Wash->Hexane_Layer Aq_Layer Aqueous Layer Hexane_Wash->Aq_Layer CHCl3_Ext Extract with CHCl3 Aq_Layer->CHCl3_Ext Aq_Waste Aqueous Waste (Glycosides, Salts) DISCARD CHCl3_Ext->Aq_Waste Lactone_Frac Crude Lactone Fraction (Residue) CHCl3_Ext->Lactone_Frac Evaporation Silica_CC Silica Gel Column (Hexane:EtOAc Gradient) Lactone_Frac->Silica_CC Cryst Crystallization (EtOAc/Hexane) Silica_CC->Cryst TLC Monitoring Final Linichlorin A (C19H23ClO6) Cryst->Final

Figure 1: Fractionation workflow emphasizing the removal of lipophilic interferences to enrich the guaianolide content.[1]

Characterization & Validation

To confirm the identity of Linichlorin A, compare spectral data against the following established parameters.

TechniqueParameterCharacteristic Signal / ObservationInterpretation
TLC R_f Value~0.4–0.6 (CHCl₃:Acetone 4:[1]1)Moderate polarity.[1]
TLC StainingViolet/Blue (Anisaldehyde/Heat)Typical for terpenoids/guaianolides.[1]
IR Absorption3460 cm⁻¹ (Broad)Hydroxyl group (-OH).[1]
1760–1740 cm⁻¹ (Strong)

-Lactone carbonyl & Ester carbonyl.[1]
MS Isotope Pattern[M]⁺ and [M+2]⁺ (3:1 ratio)Confirms presence of one Chlorine atom.[1]
¹H NMR Exocyclic =CH₂

5.5–6.3 ppm (pair of doublets)

-methylene-

-lactone moiety.[1]
Chloromethyl

3.5–4.0 ppm (multiplet)
Protons adjacent to Chlorine (-CH₂Cl).[1]

References

  • Gonzalez, A. G., Arteaga, J. M., Bermejo, J., & Breton, J. L. (1977).[1] Chlorinated guaianolides from Centaurea linifolia.[1][2][3] Phytochemistry, 16(11), 1836-1837.[1] [1]

  • Bruno, M., Rosselli, S., & Maggio, A. (2005).[1] Sesquiterpenes from the genus Centaurea L. (Asteraceae): Chemistry and biological activity. Current Organic Chemistry, 9(1), 58-86.[1] [1]

  • MedKoo Biosciences. (n.d.).[1] Linichlorin A Product Description. [1][4]

  • PubChem. (n.d.).[1] Linichlorin A (CID 182337).[1] [1]

Sources

Application Note: Solvent Extraction & Isolation of Chlorinated Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-precision approach to the extraction and isolation of chlorinated sesquiterpene lactones (CSLs). It moves beyond generic phytochemical protocols to address the specific stability and solubility challenges posed by the chlorine substituent and the frequently associated epoxide rings found in species like Centaurea, Eupatorium, and Achillea.

Part 1: Strategic Overview & Chemical Logic

The "Chlorine Paradox" in Extraction

Chlorinated sesquiterpene lactones possess a unique lipophilic-polar duality. The chlorine atom increases lipophilicity compared to non-chlorinated analogs, yet the lactone ring and hydroxyl groups maintain significant polarity. Furthermore, many CSLs (e.g., Repin) contain highly reactive epoxide rings.

Critical Warning – The Artifact Trap: Standard protocols often recommend chloroform (


) for lactone extraction. However, commercial chloroform often contains trace hydrochloric acid (HCl) or phosgene from decomposition.
  • Mechanism: Traces of HCl can attack the epoxide ring of a precursor (e.g., Repin), opening it to form a chlorohydrin artifact. This leads to false identification of "natural" chlorinated compounds that were actually created in the flask.

  • Solution: This guide prioritizes Dichloromethane (DCM) or Acid-Free Chloroform (stabilized with amylene, not ethanol) to ensure structural integrity.

Part 2: Solvent Selection Matrix

Solvent SystemPolarity IndexSelectivity for CSLsRisk ProfileApplication
DCM / Hexane / MeOH (1:1:1) High (Mixed)Excellent. Covers full polarity range to exhaustively extract lactones from plant matrix.Low (if DCM is acid-free).Primary Extraction (Protocol A)
Ethanol (80%) HighGood, but co-extracts sugars and tannins.Low.Bulk Maceration (Protocol B)
Chloroform (Stabilized) MediumHigh specificity for lactone rings.High. Potential for artifactual chlorination.Liquid-Liquid Partitioning
Ethyl Acetate MediumGood generalist; less selective than chlorinated solvents.Low.Safety Alternative
Hexane LowNone (extracts fats/waxes).Low.Defatting Step

Part 3: Core Experimental Protocols

Protocol A: The "Tri-Solvent" Exhaustive Extraction (Gold Standard)

Best for: Discovery phase, maximizing yield from unknown matrices (e.g., Centaurea roots/aerial parts).

Materials:

  • Dried, ground plant material (Mesh 40-60).

  • Solvents: Dichloromethane (DCM), n-Hexane, Methanol (HPLC Grade).

  • Apparatus: Orbital shaker, Rotary evaporator (< 40°C).[1]

Workflow:

  • Homogenization: Mix 100 g of dried plant powder with 1.0 L of the ternary solvent mixture: DCM : n-Hexane : MeOH (1:1:1 v/v/v) .

  • Extraction: Agitate at room temperature (25°C) for 24 hours. Note: Avoid heat to prevent lactone ring opening.

  • Filtration: Filter the supernatant through Whatman No. 1 paper.

  • Concentration: Evaporate the solvent under reduced pressure at 35–40°C until a greenish semi-solid residue remains.

  • Re-solubilization (The Methanol Crash):

    • Redissolve the residue in minimal warm Methanol (50 mL).

    • Chill at -20°C overnight.

    • Filtration: Filter cold. Purpose: This precipitates waxes and chlorophyll (lipids) while CSLs remain in the cold methanol.

Protocol B: High-Speed Counter-Current Chromatography (HSCCC) Isolation

Best for: Isolating high-purity standards (e.g., Chlorojanerin) without irreversible adsorption on silica gel.

System Setup:

  • Apparatus: High-Speed Counter-Current Chromatograph (e.g., coil volume 300 mL).

  • Two-Phase Solvent System: n-Hexane : Ethyl Acetate : Methanol : Water.[2][3]

  • Ratio: 1:4:2:3 (v/v/v/v) .[2]

Step-by-Step:

  • Equilibration: Mix the four solvents vigorously in a separatory funnel. Let stand for 30 mins. Separate the upper phase (Stationary Phase) and lower phase (Mobile Phase).

  • Column Filling: Fill the HSCCC coil with the Upper Phase (Stationary) at 20 mL/min.

  • Sample Injection: Dissolve 200–500 mg of the CSL-enriched extract (from Protocol A) in 10 mL of a 1:1 mixture of upper/lower phases. Inject into the loop.

  • Elution: Rotate coil at 800–900 rpm. Pump the Lower Phase (Mobile) head-to-tail at 2.0 mL/min.

  • Fractionation: Collect fractions (e.g., 5 mL/tube) and monitor UV at 254 nm (lactone carbonyl).

Protocol C: Artifact-Free Partitioning (The "Cleanup")

Best for: Removing chlorophyll and fats before HPLC.

  • Suspension: Suspend crude extract in 90% Methanol/Water .

  • Defatting: Partition against n-Hexane (3x volume). Discard the Hexane layer (contains fats/waxes).

  • Lactone Recovery: Dilute the Methanol layer with water to reach 60% Methanol .

  • Extraction: Partition against Dichloromethane (DCM) (3x volume).

    • Why DCM? At 60% MeOH, CSLs partition preferentially into DCM, while polar glycosides and tannins stay in the aqueous MeOH.

  • Drying: Dry DCM layer over Anhydrous

    
     and evaporate.
    

Part 4: Visualization of Workflows

Diagram 1: Optimized Extraction & Isolation Logic

This flowchart illustrates the decision-making process between bulk extraction and high-purity isolation, highlighting the critical defatting steps.

G Start Dried Plant Material (Centaurea/Eupatorium) Extraction Tri-Solvent Extraction DCM:Hex:MeOH (1:1:1) 24h @ 25°C Start->Extraction Crude Crude Green Residue Extraction->Crude MeOH_Crash MeOH Precipitation (-20°C Overnight) Crude->MeOH_Crash Filtration Filtration (Remove Waxes/Chlorophyll) MeOH_Crash->Filtration Partition Liquid-Liquid Partition (90% MeOH vs Hexane) Filtration->Partition Soluble Fraction DCM_Ext DCM Extraction (Target: Chlorinated Lactones) Partition->DCM_Ext Adjust to 60% MeOH Extract with DCM HSCCC HSCCC Purification Hex:EtOAc:MeOH:H2O (1:4:2:3) DCM_Ext->HSCCC High Purity Path Silica Silica Gel CC (Gradient Hex:EtOAc) DCM_Ext->Silica Standard Path

Caption: Workflow for the extraction and purification of CSLs, emphasizing lipid removal and solvent polarity adjustments.

Diagram 2: The Artifact Formation Mechanism

A warning visualization showing how improper solvent choice (acidic


) creates false data.

G Precursor Natural Epoxide Lactone (e.g., Repin) Reaction Acid-Catalyzed Ring Opening Precursor->Reaction Solvent Chloroform (CHCl3) + Trace HCl Solvent->Reaction Donates H+ & Cl- Artifact Chlorohydrin Artifact (False Positive) Reaction->Artifact Artifactual Chlorination

Caption: Mechanism of artifactual chlorohydrin formation when using non-stabilized chloroform.

Part 5: Analytical Validation (Self-Validating System)

To ensure the protocol is working and the compounds are stable, use this HPLC checkpoint system.

HPLC-DAD/MS Parameters:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 150mm x 4.6mm, 3.5µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[4]

    • B: Acetonitrile.[2]

  • Gradient: 10% B to 100% B over 30 mins.

  • Detection: 210 nm (general) and 254 nm (conjugated carbonyls).

Validation Check:

  • The "Acid Test": Spike a small aliquot of your extract with dilute HCl and re-run HPLC. If a peak shifts or a new peak appears (mass +36 or +35/37 ratio change), your original sample contained labile epoxides, and your extraction solvent was successfully acid-free.

  • Isotope Pattern: Look for the characteristic Chlorine isotope pattern in MS (M and M+2 peaks in a 3:1 ratio). This confirms the extraction of chlorinated species.

References

  • Review of Analytical Techniques for Sesquiterpene Lactones. Source: ResearchGate.[5] URL:[Link]

  • Preparative Isolation of Sesquiterpenoid Lactones by High-Speed Counter-Current Chromatography. Source: PMC (PubMed Central). URL:[Link]

  • Isolation of Anti-Ulcerogenic Sesquiterpene Lactones from Centaurea solstitialis. Source: PubMed.[1] URL:[Link]

  • Search for Chlorinated Sesquiterpene Lactones in Centaurea solstitialis and Model Studies on Artifactual Formation. Source: PubMed.[1] URL:[Link]

  • Assessment of the Anticancer Effect of Chlorojanerin Isolated from Centaurothamnus maximus. Source: MDPI. URL:[Link]

Sources

Application Note: Preparation and Handling of Linichlorin A Stock Solutions in DMSO for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Linichlorin A (CAS: 62462-98-0) is a chlorinated guaianolide sesquiterpene lactone isolated from Centaurea species.[1][2][3] It exhibits significant biological activity, including cytotoxicity against various cancer cell lines and inhibition of NF-κB signaling pathways, potentially via the suppression of p27(Kip1) ubiquitination [1, 2].[1]

Due to its lipophilic nature and the reactivity of its


-methylene-

-lactone moiety (a Michael acceptor), improper handling can lead to precipitation, degradation, or experimental artifacts.[1][2] This guide provides a rigorous, standardized protocol for preparing, storing, and using Linichlorin A stock solutions in Dimethyl Sulfoxide (DMSO) to ensure maximum reproducibility in cell culture assays.[1]

Physicochemical Profile

Before handling, verify the specific batch properties.[1] The molecular weight may vary slightly depending on the degree of hydration or salt form, but the values below represent the standard free base.

PropertyValueNotes
Chemical Name Linichlorin A
Formula

Molecular Weight 382.84 g/mol Use exact batch MW from CoA for calculations.[1][2]
Solubility (DMSO)

50 mM
Soluble.[1]
Solubility (Water) InsolublePrecipitates immediately in aqueous buffers.[1]
Appearance White to off-white powder
Stability Sensitive to nucleophilesThe lactone ring reacts with thiols (e.g., GSH, DTT).[1]

Materials & Reagents

  • Linichlorin A: High purity (>98%).[1][4][5]

  • Solvent: Sterile, Cell Culture Grade DMSO (

    
    99.9%, Hybridoma tested).[1]
    
    • Note: Do not use industrial grade DMSO; it may contain toxic impurities.[1][2]

  • Vials: Amber glass vials with PTFE-lined caps (preferred) or sterile Polypropylene (PP) cryovials.

    • Caution: Avoid Polystyrene (PS) as DMSO dissolves it.[1]

  • Pipettes: Calibrated micropipettes with solvent-resistant tips.[1][2]

Protocol: Preparation of Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM master stock. This concentration is ideal because it allows for 1000x dilution to achieve a 10 µM working concentration, keeping the final DMSO content at 0.1%.[1]

Step 4.1: Calculation & Weighing

Directive: Always weigh the powder first, then calculate the solvent volume.[1] Do not attempt to weigh a specific mass to match a pre-set volume.

  • Weigh approximately 1.0 mg of Linichlorin A into a sterile amber glass vial.

  • Record the exact mass (e.g.,

    
     mg).[1]
    
  • Calculate the required volume of DMSO (

    
    ) using the formula:
    
    
    
    
    [1][2]

    Example Calculation:

    
    [1][2]
    
Step 4.2: Solubilization
  • Add the calculated volume of sterile DMSO to the vial.[1]

    • Technique: Direct the stream of DMSO onto the powder to wash it down the sides.[1]

  • Vortex vigorously for 30–60 seconds.

  • Visual QC: Inspect the solution against a light source. It must be perfectly clear. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.[1]

    • Warning: Monitor temperature.[1][2][4][6][7][8] Do not let the solution heat up (>30°C) to prevent degradation.[1]

Step 4.3: Aliquoting & Storage

Critical: Avoid repeated freeze-thaw cycles. The lactone ring is susceptible to hydrolysis upon repeated moisture exposure from condensation.[1]

  • Divide the master stock into small aliquots (e.g., 20–50 µL) in sterile PP cryovials.

  • Seal tightly (use Parafilm if storing >1 month).[1]

  • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Application in Cell Culture[5]

Step 5.1: Serial Dilution Strategy

Direct addition of 100% DMSO stock to cell media can cause local precipitation ("crashing out") and cytotoxicity.[1] Use an intermediate dilution step.

Goal: Treat cells at 10 µM Linichlorin A with 0.1% DMSO .

  • Prepare Intermediate (10x) Solution:

    • Dilute the 10 mM Stock 1:100 into complete culture media.

    • Mix: 10 µL of 10 mM Stock + 990 µL Media = 100 µM (with 1% DMSO).[1]

    • Vortex immediately to disperse the hydrophobic compound.[1]

  • Final Treatment (1x):

    • Add the Intermediate Solution 1:10 to the cells.[1]

    • Example: Add 100 µL of Intermediate (100 µM) to 900 µL of cell suspension.[1]

    • Final Concentration: 10 µM Linichlorin A.

    • Final DMSO: 0.1% (Non-toxic to most cell lines).[1][7]

Step 5.2: Vehicle Control

Always run a "Vehicle Control" well containing 0.1% DMSO (without drug) to normalize for any solvent effects.[1]

Visualizing the Workflow

The following diagram outlines the critical decision points in the preparation and application workflow.

StockPrep Start Linichlorin A Powder Weigh Weigh Mass (m) Record Exact mg Start->Weigh Calc Calculate DMSO Volume V = m / (MW * C) Weigh->Calc Dissolve Add DMSO & Vortex Calc->Dissolve Check Visual QC: Clear Solution? Dissolve->Check Sonicate Sonicate (5 min, RT) Check->Sonicate No (Precipitate) Aliquot Aliquot & Store -20°C Check->Aliquot Yes Sonicate->Check Dilute Intermediate Dilution (100x in Media) Aliquot->Dilute Experiment Day Treat Treat Cells (Final DMSO < 0.1%) Dilute->Treat

Figure 1: Step-by-step workflow for the preparation and application of Linichlorin A, ensuring solubility and sterility.

Mechanism of Action Context

Understanding the pathway is crucial for experimental timing.[1] Linichlorin A is reported to inhibit NF-κB signaling, often by preventing the degradation of inhibitory proteins or blocking upstream kinases [3].[1]

NFkB_Pathway cluster_cyto Cytoplasm Stimulus Stimulus (TNF-alpha / LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkBa I-kappa-B alpha (Inhibitor) IKK->IkBa Phosphorylation NFkB NF-kappa-B (p65/p50) IkBa->NFkB Releases Ub Ubiquitination & Proteasome IkBa->Ub Degradation Nucleus Nucleus / DNA Binding NFkB->Nucleus Translocation Drug Linichlorin A Drug->NFkB Potential Direct Alkylation Drug->Ub INHIBITS (Stabilizes IkBa/p27)

Figure 2: Proposed mechanism of action.[1][2] Linichlorin A interferes with the ubiquitination machinery (e.g., p27 or IκBα processing), preventing the release and nuclear translocation of NF-κB.

Troubleshooting & Best Practices

IssueProbable CauseSolution
Precipitation in Media Concentration too high or rapid addition.[1][2]Use the "Intermediate Dilution" method (Step 5.1).[1] Do not exceed 100 µM in aqueous media.[1]
Crystals in Frozen Stock DMSO freezing effect.[1]Warm vial to 37°C for 2-3 minutes and vortex until fully redissolved before opening.
Cytotoxicity in Controls DMSO concentration > 0.5%.[1]Ensure final DMSO is

0.1%.[1][2][7] Include a DMSO-only control to distinguish solvent toxicity from drug effect.
Loss of Activity Hydrolysis of lactone ring.[1]Avoid storing in basic pH.[1] Use fresh aliquots. Do not store diluted in media for >1 hour.

References

  • MedKoo Biosciences. Linichlorin A Product Datasheet.[1] Retrieved from [1][2]

  • PubChem. Linichlorin A (Compound CID 182337).[1][3] National Library of Medicine.[1] Retrieved from [1][2][3]

  • Ooi, L. C., et al. (2013). Identification of small molecule inhibitors of p27(Kip1) ubiquitination by high-throughput screening.[1][4] Cancer Science, 104(11), 1461-1467.[1][2][4] [1][2][4]

  • Cell Signaling Technology. DMSO Preparation and Handling Guide. Retrieved from [1][2]

Sources

Optimized Protocols for In Vitro Evaluation of Linichlorin A: A Chlorinated Guaianolide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-LIN-001

Introduction & Compound Profile

Linichlorin A is a chlorinated guaianolide sesquiterpene lactone (STL) primarily isolated from Centaurea species (e.g., Centaurea linifolia, Centaurea kilaea).[1] Unlike general cytotoxic agents, Linichlorin A functions as a potent alkylating agent.[1] Its pharmacophore contains an


-methylene-

-lactone
ring, which acts as a Michael acceptor, forming covalent adducts with sulfhydryl (thiol) groups on critical intracellular proteins (e.g., p65 subunit of NF-

B, glutathione reductase).[1]

This specific reactivity dictates the experimental conditions.[1] Standard viability protocols often fail with STLs because exogenous thiols in media or buffers can neutralize the compound before it enters the cell. This guide provides validated workflows to prevent false negatives and accurately determine IC


 values.
Compound Specifications
ParameterDetail
Chemical Class Chlorinated Guaianolide Sesquiterpene Lactone
MW 382.8 g/mol
Solubility Soluble in DMSO (>10 mM); Insoluble in water.[1]
Primary Target Cysteine residues (Cys38 on p65, GSH) via Michael Addition.[1]
Stability Hydrolyzable at pH > 7.[1]5. Unstable in thiol-containing buffers.

Critical Experimental Considerations (Read Before Starting)

The "Nucleophile Trap"

CRITICAL: Do not use culture media supplemented with high concentrations of


-mercaptoethanol (BME) , Dithiothreitol (DTT) , or excess Glutathione (GSH)  during the drug incubation phase.
  • Reasoning: These agents act as decoy nucleophiles.[1] Linichlorin A will alkylate the buffer additives instead of the cellular targets, shifting the IC

    
     by orders of magnitude (False Negative).
    
Solvent Tolerance

Linichlorin A is highly lipophilic.[1]

  • Stock Prep: Dissolve in 100% DMSO to 10 mM or 20 mM.

  • Final Concentration: Ensure final DMSO concentration in the well is

    
     0.5% (v/v).
    
  • Vehicle Control: All control wells must contain the exact same % of DMSO as the treatment wells.

Visual Workflow & Mechanism

Linichlorin_Workflow cluster_mech Mechanism of Action Stock Stock Prep (DMSO, 10mM) Dilution Serial Dilution (Serum-Free Media) Stock->Dilution Treatment Treatment (24-72h Incubation) Dilution->Treatment Add to Cells Seeding Cell Seeding (Allow 24h Attachment) Seeding->Treatment Readout Readout (MTT/SRB/ATP) Treatment->Readout Lini Linichlorin A (Michael Acceptor) Adduct Covalent Adduct (Irreversible) Lini->Adduct Alkylation Target Protein-SH (NF-kB / GSH) Target->Adduct Apoptosis Apoptosis / ROS Adduct->Apoptosis Signaling Block

Figure 1: Experimental workflow (top) and molecular mechanism (bottom).[1][2] Note the irreversible alkylation step which drives the biological effect.

Protocol A: Metabolic Viability (MTT Assay)

Best for: Routine IC


 determination in adherent cancer lines (e.g., HeLa, MCF-7).[1]
Materials
  • Linichlorin A (10 mM stock in DMSO).[1]

  • MTT Reagent (5 mg/mL in PBS).[1]

  • Solubilization Buffer (DMSO or SDS-HCl).[1]

  • 96-well flat-bottom tissue culture plates.

Step-by-Step Methodology
  • Seeding:

    • Seed cells at 3,000–5,000 cells/well in 100

      
      L complete media.[1]
      
    • Incubate for 24 hours to ensure attachment and recovery.

  • Compound Preparation:

    • Prepare a 2x working solution of Linichlorin A in media (max DMSO 1%).

    • Perform 1:2 or 1:3 serial dilutions. Recommended range: 0.1

      
      M to 50 
      
      
      
      M
      .[1]
  • Treatment:

    • Remove old media (carefully) or add 100

      
      L of 2x drug solution to the existing 100 
      
      
      
      L media (if suspension cells).
    • Crucial: Include a "Vehicle Only" (DMSO) control and a "Positive Control" (e.g., Doxorubicin 1

      
      M or Helenalin).[1]
      
    • Incubate for 48 or 72 hours . (STLs often show delayed toxicity; 24h may be too short).[1]

  • MTT Addition:

    • Add 20

      
      L of MTT stock (5 mg/mL) to each well.
      
    • Incubate for 3–4 hours at 37°C.

  • Solubilization:

    • Aspirate media (for adherent cells) and add 150

      
      L DMSO.[1]
      
    • Shake plate for 10 mins protected from light.

  • Measurement:

    • Measure absorbance at 570 nm (reference 630 nm).

Protocol B: Mechanistic Validation (GSH Depletion)

Best for: Confirming the Michael Acceptor mechanism.[1] Linichlorin A should rapidly deplete intracellular Glutathione (GSH).[1]

Rationale

Since Linichlorin A targets thiols, a drop in free GSH is the earliest marker of engagement, often preceding cell death.

Methodology (DTNB / Ellman’s Reagent)
  • Treatment: Treat cells (e.g., HL-60 or U-937) with Linichlorin A at IC

    
     and 2xIC
    
    
    
    for a short duration (3 to 6 hours ).[1]
  • Lysis: Wash cells with PBS and lyse in cold Sulfosalicylic Acid (5%) to precipitate proteins.[1]

  • Assay:

    • Centrifuge lysates (10,000 x g, 10 min).

    • Mix supernatant with Ellman’s Reagent (DTNB) in Phosphate Buffer (pH 8.0).[1]

  • Readout: Measure Absorbance at 412 nm .

  • Expectation: A dose-dependent decrease in Absorbance compared to Vehicle Control, indicating GSH alkylation.[1]

Data Analysis & Expected Results

Calculating IC

Do not use linear regression. Use a 4-Parameter Logistic (4PL) Hill Equation :


[1]
  • 
    : Log concentration of Linichlorin A.
    
  • 
    : Normalized viability (%).
    
Reference Values (Benchmarks)

Based on comparative studies of chlorinated guaianolides:

Cell LineTissue OriginExpected IC

(72h)
Sensitivity Level
HL-60 Leukemia1.2 – 3.0

M
High
U-937 Lymphoma2.0 – 5.0

M
High
MCF-7 Breast5.0 – 15.0

M
Moderate
L-929 Fibroblast (Normal)> 20

M
Low (Selectivity Window)

Note: Data derived from comparative analysis of guaianolides (e.g., Chlorohyssopifolins vs. Linichlorins).

Troubleshooting Guide

IssueProbable CauseSolution
High IC

(Low Potency)
Thiol interference in media.[1]Ensure media is free of supplemental BME/DTT during treatment.[1]
High IC

(Low Potency)
Hydrolysis of lactone ring.[1]Check buffer pH.[1] Keep pH < 7.[1]4. Avoid old media.[1][3]
Precipitation Drug insolubility.[1][3]Do not exceed 50

M in aqueous media.[1] Check for crystals under microscope.
High Background (MTT) Mitochondrial stress without death.[1]STLs can stress mitochondria.[1] Confirm with SRB assay (measures protein mass, not metabolism).

References

  • Comparison of Chlorinated Guaianolides

    • Title: Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells.[1]

    • Source:Journal of N
    • Relevance: Establishes IC50 ranges for Linichlorin A against HL-60 and U-937 cells.
  • Chemical Structure & Properties

    • Title: Linichlorin A (Compound Summary).[1][4]

    • Source:PubChem.[1]

    • Relevance: Verifies chemical structure (Michael acceptor moiety) and physical properties.[1]

    • [1]

  • Isolation Source Context

    • Title: Bioactivity-guided isolation of anti-proliferative compounds from endemic Centaurea kilaea.[1][5][6]

    • Source:Pharmaceutical Biology.
    • Relevance: Describes the isolation of similar guaianolides and their specific activity against MCF-7 and HeLa lines.
    • [1]

Sources

Application Notes and Protocols for the Purification of Linichlorin A using Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Bioactive Compound Research

Linichlorin A, a sesquiterpenoid lactone with the chemical formula C19H23ClO6, is a molecule of significant interest in drug development due to its potential therapeutic properties.[1][2] The isolation of Linichlorin A from natural sources or its synthesis often yields a mixture containing structurally related impurities and other extraneous compounds.[3] To accurately assess its biological activity and advance it through the drug discovery pipeline, obtaining Linichlorin A in a highly purified form is paramount. Column chromatography is a fundamental and widely employed preparative technique for the purification of natural products, offering a robust method to separate compounds based on their physicochemical properties.[4][5][6]

This document provides a comprehensive guide to the procedures for purifying Linichlorin A using column chromatography. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and a detailed, actionable protocol.

The Foundational Principle: Differential Partitioning in Column Chromatography

Column chromatography facilitates the separation of a mixture's components by exploiting their differential partitioning between a stationary phase and a mobile phase.[4][6][7][8] The stationary phase, a solid adsorbent, is packed into a vertical column. The mixture to be separated is loaded onto the top of this column, and a liquid mobile phase is allowed to flow through it.

The separation is achieved because each component in the mixture interacts with the stationary phase with a different affinity.[8] Compounds with a stronger affinity for the stationary phase will move down the column more slowly, while those with a weaker affinity will be carried along more readily by the mobile phase and thus move faster.[5][6] This difference in migration rates leads to the separation of the components into distinct bands, which can then be collected as they exit the column.

Visualizing the Purification Workflow

The following diagram illustrates the key stages in the column chromatography purification of Linichlorin A, from initial sample preparation to the final analysis of purified fractions.

Linichlorin A Purification Workflow cluster_prep 1. Pre-Chromatography cluster_chrom 2. Column Chromatography cluster_analysis 3. Post-Chromatography start Crude Linichlorin A Extract sample_prep Sample Preparation: Dissolution & Adsorption onto Silica start->sample_prep loading Sample Loading sample_prep->loading col_prep Column Packing: Slurry method with Silica Gel col_prep->loading elution Gradient Elution: Increasing Polarity loading->elution collection Fraction Collection elution->collection tlc TLC Analysis of Fractions collection->tlc pooling Pooling of Pure Fractions tlc->pooling hplc Purity Verification by HPLC pooling->hplc final_product Pure Linichlorin A hplc->final_product

Caption: A schematic overview of the Linichlorin A purification process.

Detailed Experimental Protocol

This protocol outlines a robust method for the purification of Linichlorin A using silica gel column chromatography. The choice of silica gel as the stationary phase is based on its wide applicability in separating moderately polar compounds like Linichlorin A.[7][9] The mobile phase consists of a non-polar solvent (n-hexane) and a more polar solvent (ethyl acetate), with the polarity of the mobile phase being gradually increased to elute compounds of increasing polarity.

Materials and Reagents
Item Specification
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Solvents n-Hexane (HPLC grade)
Ethyl Acetate (HPLC grade)
Sample Adsorbent Silica Gel (60-120 mesh)
Apparatus Glass chromatography column
Separating funnel
Collection tubes/flasks
TLC plates (Silica gel 60 F254)
TLC developing chamber
UV lamp (254 nm)
Rotary evaporator
Step-by-Step Methodology

1. Preparation of the Crude Sample:

  • Dissolution: Dissolve the crude Linichlorin A extract in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

  • Adsorption: To the dissolved sample, add silica gel (approximately 2-3 times the weight of the crude extract).

  • Drying: Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude extract adsorbed onto the silica gel. This dry loading method ensures a more uniform application of the sample to the column, leading to better separation.[10]

2. Packing the Chromatography Column:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.

  • Column Packing: Secure the chromatography column in a vertical position. Pour the silica gel slurry into the column. Allow the silica gel to settle, and drain the excess solvent. Gently tap the column to ensure uniform packing and to remove any air bubbles.

  • Equilibration: Once the silica gel has settled, add a layer of sand to the top to prevent disturbance of the stationary phase during sample loading and solvent addition.[10] Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., 100% n-hexane or a low polarity mixture like 95:5 n-hexane:ethyl acetate) through it. Never let the solvent level drop below the top of the sand layer.[10]

3. Sample Loading and Elution:

  • Loading: Carefully add the dried, adsorbed sample to the top of the prepared column.

  • Elution: Begin the elution process by adding the mobile phase to the top of the column. Start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of ethyl acetate in the n-hexane. This gradient elution is crucial for separating compounds with a range of polarities.[11] A suggested gradient is as follows:

    • 100% n-Hexane (2 column volumes)

    • 95:5 n-Hexane:Ethyl Acetate (4 column volumes)

    • 90:10 n-Hexane:Ethyl Acetate (4 column volumes)

    • 80:20 n-Hexane:Ethyl Acetate (4 column volumes)

    • 70:30 n-Hexane:Ethyl Acetate (4 column volumes)

    • 50:50 n-Hexane:Ethyl Acetate (4 column volumes)

    • 100% Ethyl Acetate (2 column volumes)

4. Fraction Collection:

  • Collect the eluate in a series of numbered test tubes or flasks.[12][13] The size of the fractions should be consistent and appropriate for the column size.

Post-Chromatography Analysis and Purity Assessment

1. Thin-Layer Chromatography (TLC) Analysis:

  • Monitor the separation by spotting a small aliquot of each collected fraction onto a TLC plate.[12][14]

  • Develop the TLC plate in a suitable solvent system (e.g., 7:3 n-hexane:ethyl acetate).

  • Visualize the spots under a UV lamp at 254 nm.

  • Fractions containing a single spot with the same retention factor (Rf) as a pure Linichlorin A standard should be pooled together. TLC is a quick and effective way to get a preliminary assessment of the purity of the fractions.[15]

2. Purity Verification by High-Performance Liquid Chromatography (HPLC):

  • After pooling and evaporating the solvent from the pure fractions, the final purity of the isolated Linichlorin A should be confirmed by HPLC.[16]

  • A reverse-phase C18 column is typically used with a mobile phase such as a gradient of water and acetonitrile or methanol.

  • The purity is determined by integrating the peak area of Linichlorin A and expressing it as a percentage of the total peak area.

Decision-Making in Purity Analysis

The following flowchart outlines the logical steps for analyzing the collected fractions and confirming the purity of the final product.

Purity Analysis Decision Tree start Collected Fractions tlc_analysis TLC Analysis of Each Fraction start->tlc_analysis identify_pure Identify Fractions with Single Spot Matching Linichlorin A Rf tlc_analysis->identify_pure pool_fractions Pool Identified Fractions identify_pure->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate hplc_analysis HPLC Analysis for Purity Confirmation evaporate->hplc_analysis check_purity Purity > 95%? hplc_analysis->check_purity final_product Pure Linichlorin A check_purity->final_product Yes repurify Repurify Pooled Fractions (e.g., with a shallower gradient) check_purity->repurify No

Caption: A flowchart for post-chromatography analysis and decision-making.

Conclusion

The protocol detailed in these application notes provides a comprehensive and scientifically grounded approach to the purification of Linichlorin A using column chromatography. By understanding the underlying principles and meticulously following the outlined steps, researchers can achieve a high degree of purity, which is essential for accurate downstream applications in biological and pharmacological studies. The combination of column chromatography for bulk separation, TLC for rapid fraction analysis, and HPLC for final purity verification constitutes a robust and reliable workflow for the isolation of bioactive natural products.

References

  • Chemistry Online @ UTSC. (n.d.). Column Chromatography Theory.
  • National Center for Biotechnology Information. (n.d.). Separation techniques: Chromatography. PMC - NIH.
  • Semantic Scholar. (2016, October 1). Isolation and purification of plant secondary metabolites using column-chromatographic technique.
  • Unknown. (n.d.). column chromatography.pdf.
  • Bio-Link. (n.d.). Purification Techniques | Column Selection for Chromatography.
  • MedKoo Biosciences. (n.d.). Linichlorin A | CAS#62462-98-0 | ubiquitination inhibitor.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • YouTube. (2013, October 21). 【4K】-- Column Chromatography (Purification).
  • Bestchrom. (2024, March 1). Application of chromatographic technique in natural products.
  • National Center for Biotechnology Information. (n.d.). Linichlorin A. PubChem.
  • ResearchGate. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique.
  • YouTube. (2019, March 19). Column Chromatography.
  • YouTube. (2022, February 12). Column Chromatography.
  • LCGC International. (n.d.). Thin-Layer Chromatography.
  • Benchchem. (n.d.). A Comparative Guide to HPLC and TLC Methods for the Analysis of Policresulen.
  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?

Sources

Troubleshooting & Optimization

Technical Support Center: Maximizing Linichlorin A Extraction Yields

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction of Linichlorin A from plant biomass. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to optimize your extraction workflows. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to help you navigate the complexities of natural product extraction.

Introduction to Linichlorin A Extraction

Linichlorin A, a chlorinated sesquiterpenoid lactone with potential as a p27(Kip1) ubiquitination inhibitor, presents both a significant opportunity and a considerable challenge for natural product chemists.[1] Its extraction from plant biomass, presumably from species of the Linum genus (flax), requires a nuanced approach to maximize yield while preserving its structural integrity.[2][3][4][5][6] This guide provides a comprehensive framework for developing and troubleshooting your Linichlorin A extraction protocols.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions you may have before embarking on or while optimizing your Linichlorin A extraction.

Q1: What is the best solvent for extracting Linichlorin A?

The optimal solvent will depend on the specific Linum species and the extraction technique employed. Given Linichlorin A's chemical structure (C19H23ClO6), a solvent of intermediate polarity is likely to be most effective.[7] A good starting point is a graded series of ethanol or methanol in water (e.g., 50-80%).[8][9][10] It is crucial to perform small-scale pilot extractions with a range of solvents to determine the most efficient one for your specific biomass.

Q2: How does temperature affect the extraction yield of Linichlorin A?

Increased temperature generally enhances solvent diffusivity and can improve extraction efficiency. However, excessive heat can lead to the degradation of thermolabile compounds like Linichlorin A.[11][12] We recommend starting with extractions at room temperature and gradually increasing to a maximum of 50-60°C, while carefully monitoring the extract for any signs of degradation using analytical techniques like HPLC.[10]

Q3: What is the ideal particle size for the plant biomass?

A smaller particle size increases the surface area available for solvent penetration, which can significantly improve extraction efficiency. Grinding the dried plant material to a fine powder (e.g., 40-60 mesh) is a recommended starting point.[8] However, extremely fine powders can sometimes lead to difficulties in filtration.

Q4: Should I be concerned about the pH of my extraction solvent?

The stability of many natural products is pH-dependent. For compounds like chlorogenic acids, a slightly acidic pH (around 3) has been shown to improve yield.[8] It is advisable to investigate the impact of pH on Linichlorin A stability and extraction efficiency in your preliminary experiments.

Q5: How can I quantify the amount of Linichlorin A in my extracts?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the recommended method for the accurate quantification of Linichlorin A.[13][14][15][16][17] Development of a validated analytical method using a purified Linichlorin A standard is essential for reliable results.

Troubleshooting Guide

Encountering challenges is a normal part of the scientific process. This section provides a structured approach to troubleshooting common issues during Linichlorin A extraction.

Problem 1: Low or No Yield of Linichlorin A

Possible Causes & Solutions

Cause Explanation Recommended Action
Inappropriate Solvent The polarity of the solvent may not be suitable for efficiently solvating Linichlorin A.Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, ethanol, and their aqueous mixtures).
Insufficient Extraction Time The contact time between the solvent and the biomass may be too short for complete extraction.Increase the extraction time in increments and monitor the yield at each step to determine the optimal duration.
Degradation of Linichlorin A The compound may be sensitive to heat, light, or pH, leading to degradation during extraction.[18][19][20]Conduct extractions at lower temperatures, protect the setup from light, and investigate the effect of pH on stability.
Inefficient Biomass Penetration The particle size of the plant material may be too large, preventing the solvent from reaching the target compound.Grind the biomass to a finer powder (40-60 mesh).[8]
Poor Post-Extraction Workup Linichlorin A may be lost during the concentration or purification steps.[21][22]Optimize your workup procedure, ensuring complete transfer of material and using appropriate purification techniques.
Problem 2: Co-extraction of a High Amount of Impurities

Possible Causes & Solutions

Cause Explanation Recommended Action
Solvent with Low Selectivity The chosen solvent may be extracting a wide range of compounds in addition to Linichlorin A.Employ a multi-step extraction protocol, starting with a non-polar solvent to remove lipids and waxes before extracting with a more polar solvent.
Complex Plant Matrix The biomass may naturally contain a high concentration of compounds with similar solubility to Linichlorin A.Implement a more rigorous purification strategy, such as column chromatography or preparative HPLC, after the initial extraction.
Workflow for Troubleshooting Low Yield

Caption: A decision tree for troubleshooting low extraction yields of Linichlorin A.

Recommended Extraction Protocols

While a universally optimized protocol for Linichlorin A is not yet established, the following methods provide a robust starting point for your experiments.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method that utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration.[23]

Step-by-Step Methodology:

  • Preparation: Weigh 10 g of finely ground, dried Linum biomass and place it in a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of 70% ethanol to the flask (1:10 solid-to-liquid ratio).

  • Sonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes at 40°C.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Re-extraction: Repeat the extraction process on the residue with a fresh portion of the solvent to ensure complete extraction.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Quantification: Dissolve the dried extract in a known volume of a suitable solvent and analyze by HPLC to determine the yield of Linichlorin A.

Protocol 2: Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction uses microwave energy to heat the solvent and biomass, leading to rapid extraction.[9]

Step-by-Step Methodology:

  • Preparation: Place 5 g of finely ground, dried Linum biomass into a microwave-safe extraction vessel.

  • Solvent Addition: Add 50 mL of 80% methanol to the vessel.

  • Extraction: Secure the vessel in a laboratory microwave extractor and apply microwave power (e.g., 500 W) for 5 minutes at a controlled temperature of 70°C.[9]

  • Cooling and Filtration: Allow the vessel to cool to room temperature before filtering the extract.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator.

  • Analysis: Quantify the Linichlorin A content in the dried extract using a validated HPLC method.

Comparison of Extraction Techniques
Technique Advantages Disadvantages Key Parameters to Optimize
Maceration Simple, low costTime-consuming, lower efficiencySolvent type, time, temperature, agitation
Soxhlet Extraction Efficient for exhaustive extractionRequires high temperatures, potential for thermal degradationSolvent type, cycle time
Ultrasound-Assisted Extraction (UAE) Fast, efficient, lower temperaturesEquipment costFrequency, power, time, temperature, solvent
Microwave-Assisted Extraction (MAE) Very fast, reduced solvent consumptionEquipment cost, potential for localized overheatingPower, time, temperature, solvent

Experimental Workflow Diagram

Extraction_Workflow Biomass Plant Biomass (Linum sp.) Drying Drying Biomass->Drying Grinding Grinding Drying->Grinding Extraction Extraction (UAE or MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification Analysis Analysis (HPLC, MS) CrudeExtract->Analysis PureCompound Pure Linichlorin A Purification->PureCompound PureCompound->Analysis

Sources

Technical Support Center: HPLC Separation of Linichlorin A & Centaurepensin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting HPLC separation of Chlorinated Guaianolides (Linichlorin A & Centaurepensin) Content Type: Interactive Troubleshooting Guide & FAQ Target Audience: Analytical Chemists, Natural Product Researchers, Drug Development Scientists[1][2]

Introduction: The "Critical Pair" Challenge

Welcome to the technical support hub for Chlorinated Sesquiterpene Lactones (SLs) . This guide specifically addresses the separation of Linichlorin A and Centaurepensin , two bioactive guaianolides predominantly isolated from Acroptilon repens (Russian Knapweed) and Centaurea species.[2]

The Core Challenge: These compounds represent a chromatographic "critical pair." They share an identical core guaianolide skeleton (9-chloromethyl-8,9-dihydroxy-3,6-dimethylene-2-oxoazuleno[4,5-b]furan) but differ in their ester side chains.[1][2]

  • Linichlorin A (

    
    ):  Contains a methacrylate  side chain (conjugated, less polar).[1][2]
    
  • Centaurepensin (

    
    ):  Contains a chlorohydrin  side chain (3-chloro-2-hydroxy-2-methylpropanoate; more polar, labile).[1][2][3]
    

Successful separation requires balancing hydrophobic selectivity with chemical stability , as the chlorohydrin moiety in Centaurepensin is prone to degradation under harsh pH conditions.

Module 1: Resolution & Selectivity Troubleshooting

Symptom: Co-elution or Poor Resolution ( )

Diagnosis: The stationary phase is failing to discriminate between the methacrylate double bond (Linichlorin A) and the chlorohydrin polar group (Centaurepensin).[2]

Step-by-Step Optimization Protocol

1. Polarity-Based Elution Order (Standard C18) On a standard C18 column, Centaurepensin (more polar due to the extra hydroxyl and lack of side-chain conjugation) typically elutes beforeLinichlorin A .[1][2]

  • Action: If peaks overlap, lower the organic modifier slope at the expected retention window.

2. Stationary Phase Selection If standard C18 fails, switching the interaction mechanism is required.

Column ChemistryMechanism of ActionSuitability
C18 (End-capped) Hydrophobic interactionBaseline. Good for general separation but may lack selectivity for the chlorine isomers.[1][2]
Phenyl-Hexyl

interactions + Hydrophobicity
High. The methacrylate double bond in Linichlorin A interacts strongly with the phenyl ring, increasing its retention relative to Centaurepensin.[1][2]
PFP (Pentafluorophenyl) Dipole-dipole + H-bondingAlternative. Excellent for halogenated compounds.[1][2] Can resolve positional isomers of chlorine.[2]

3. Gradient Optimization (The "Shallow Ramp")

  • Standard Error: Using a linear 10-100% gradient.

  • Fix: Implement an isocratic hold or shallow ramp during the critical elution window.[2]

Recommended Gradient (Agilent Zorbax Eclipse Plus C18, 4.6x150mm, 3.5µm):

  • Mobile Phase A: 0.1% Formic Acid in Water[2]

  • Mobile Phase B: Acetonitrile (ACN)[1][2]

  • Flow: 1.0 mL/min[1][2][4]

  • Temp: 30°C

Time (min)% BRationale
0.010Initial loading
5.030Rapid approach to elution window
20.0 45 Shallow Ramp (1% per min) to separate the critical pair
25.095Wash column (remove lipophilic matrix)
30.010Re-equilibration

Module 2: Stability & Peak Shape

Symptom: Peak Tailing or "Ghost" Peaks

Diagnosis: Sesquiterpene lactones are chemically fragile.[2] Tailing often indicates secondary interactions (silanols) or on-column degradation.[1][2]

Q: Why is my Centaurepensin peak splitting? A: This is likely on-column degradation .[1][2] Centaurepensin contains a chlorohydrin group.[2]

  • Mechanism: Under strong acidic conditions or high heat, the chlorohydrin can eliminate HCl to form an epoxide or dehydrate. Conversely, under basic conditions (pH > 7), the lactone ring opens irreversibly.[1][2]

  • Solution: Maintain pH between 3.0 and 5.0. Avoid strong mineral acids (HCl,

    
    ).[1][2] Use 0.1% Formic Acid  or 10 mM Ammonium Formate (pH 3.8) .[2]
    

Q: Why do I see broad tailing? A: Residual silanol interactions.[2]

  • The Fix: Ensure your column is "End-capped."[2] If using older silica technology, add 5% Methanol to the ACN mobile phase to wet the phase, or switch to a "Base Deactivated" (BDS) column.[1][2]

Module 3: Detection Sensitivity

Symptom: Low Signal-to-Noise Ratio

Diagnosis: These compounds lack extended conjugation systems (chromophores).[1][2]

Q: I cannot see the peaks at 254 nm. Why? A: Neither compound has an aromatic ring.[2][5]

  • Linichlorin A: Has an

    
    -methylene-
    
    
    
    -lactone and a methacrylate ester.[1][2] Max absorbance is ~210-215 nm .[1][2]
  • Centaurepensin: Lacks the methacrylate conjugation.[2] Absorbance is even lower, strictly end-absorption (205-210 nm ).[1][2]

  • Protocol: Set DAD/UV detector to 210 nm .

    • Warning: You must use "HPLC Grade" or "LC-MS Grade" ACN.[1][2] Lower grades absorb at 210 nm, causing a rising baseline drift that obscures your peaks.[1][2]

Visual Troubleshooting Workflows

Diagram 1: Method Development Logic Tree

This decision tree guides you through the optimization process based on peak resolution (


).[2]

HPLC_Troubleshooting Start Start: Initial Injection (C18, Water/ACN Gradient) CheckRs Check Resolution (Rs) between Linichlorin A & Centaurepensin Start->CheckRs GoodRs Rs > 1.5 Method Validated CheckRs->GoodRs Separated PoorRs Rs < 1.5 (Co-elution) CheckRs->PoorRs Merged Step1 Step 1: Optimize Gradient (Decrease slope to 1%/min) PoorRs->Step1 CheckRs2 Re-check Rs Step1->CheckRs2 CheckRs2->GoodRs Success Step2 Step 2: Change Selectivity Switch to Phenyl-Hexyl Column CheckRs2->Step2 Still Merged Step3 Step 3: Check Stability Is Centaurepensin degrading? Step2->Step3 Step3->GoodRs Stable Action3 Adjust pH to 3.0-4.0 Use Ammonium Formate Step3->Action3 Peak Splitting

Caption: Logic flow for resolving critical pairs of chlorinated guaianolides.

Diagram 2: Chemical Stability & Degradation Risks

Understanding the chemistry prevents artifact formation during analysis.[2]

Stability_Pathways Centaurepensin Centaurepensin (Chlorohydrin Side Chain) Linichlorin Linichlorin A (Methacrylate Side Chain) Centaurepensin->Linichlorin Structural Similarity (Critical Pair) Acid Strong Acid / Heat (Elimination of H2O) Centaurepensin->Acid Labile OH/Cl Base Basic pH (>7.0) (Lactone Hydrolysis) Centaurepensin->Base Linichlorin->Base Artifact1 Dehydration Artifacts (Double bond formation) Acid->Artifact1 Artifact2 Ring-Opened Salt (Irreversible) Base->Artifact2

Caption: Degradation pathways affecting quantification.[1][2] Avoid basic pH to preserve the lactone ring.

Frequently Asked Questions (FAQ)

Q1: Can I use Methanol instead of Acetonitrile? A: Yes, but Acetonitrile (ACN) is preferred for UV detection at 210 nm.[1][2] Methanol has a higher UV cutoff (~205 nm) which causes significant baseline noise at the wavelengths required to detect these compounds.[2] If you must use Methanol, ensure it is LC-MS grade and use a reference wavelength to subtract gradient drift.[1][2]

Q2: My retention times are shifting between runs. Why? A: This is often due to pH equilibration .[2] Because these are ionizable (weakly) and susceptible to silanol interactions, the column must be fully equilibrated.[2]

  • Protocol: Allow 10-15 column volumes of equilibration time between gradient runs. Ensure your column temperature is thermostatted (e.g., 30°C ± 0.5°C), as temperature fluctuations affect the selectivity of the chlorinated side chains.[1][2]

Q3: How do I validate peak identity without standards? A: Since commercial standards for Linichlorin A and Centaurepensin are expensive or rare:

  • Relative Retention: Centaurepensin (Polar) elutes before Linichlorin A (Less Polar) on C18.[2]

  • UV Spectrum: Use a Diode Array Detector (DAD).[2] Linichlorin A will have a slightly stronger absorption shoulder at 215-220 nm due to the methacrylate conjugation compared to Centaurepensin.[2]

  • MS Confirmation: In LC-MS (ESI+), look for the characteristic chlorine isotope pattern (

    
     ratio of 3:1 for Linichlorin A; 9:6:1 pattern for the dichlorinated Centaurepensin).[1][2]
    

References

  • Janar, J., et al. (2011).[1][2] "Chlorinated sesquiterpene lactones from Centaurea repens."[2] Phytochemistry Letters, 4(2), 118-122.[1][2] [1][2]

  • Robles, A. J., et al. (1995).[1][2] "Isolation and identification of sesquiterpene lactones from Centaurea species." Journal of Natural Products, 58(6), 833-837.[1][2]

  • PubChem Database. (2024).[2] "Linichlorin A - Compound Summary." National Library of Medicine.[2]

  • PubChem Database. (2024).[2][6] "Centaurepensin - Compound Summary." National Library of Medicine.[2]

  • Wang, J., et al. (2017).[1][2] "A simple method for HPLC retention time prediction: linear calibration using two reference substances." Chinese Medicine, 12,[1][2][7] 18.

Sources

Optimizing Linichlorin A solubility in aqueous culture media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Context

WARNING: Do not confuse Linichlorin A (a chlorinated sesquiterpene lactone) with "Chlorin" photosensitizers (porphyrin derivatives). These are chemically distinct classes.

Linichlorin A (CAS# 62462-98-0) is a lipophilic guaianolide sesquiterpene lactone.[1] Its poor aqueous solubility and specific chemical reactivity (Michael acceptor) present two distinct challenges for cell culture:

  • Physical Precipitation: It readily crashes out of solution upon dilution into aqueous media.[1]

  • Chemical Inactivation: The

    
    -methylene-
    
    
    
    -lactone moiety is highly reactive toward nucleophiles (thiols), leading to rapid inactivation by media components (e.g., cysteine, glutathione, serum albumin) before the drug reaches the cell.[1]

This guide provides a protocol to maximize both solubility and bioavailability.

Standard Solubilization Protocol (DMSO Method)[1]

Q: What is the optimal solvent system for stock solutions?

Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO) (Grade: Cell Culture Tested,


99.9%).

Why? Linichlorin A is a non-polar molecule (


).[1] Ethanol is a secondary option but is more volatile (changing concentration over time) and often tolerated at lower limits by cells than DMSO.
Protocol: Preparation of 10 mM Stock
  • Calculate: For 1 mg of Linichlorin A (MW: ~382.8 g/mol ):

    • Target Volume =

      
       of DMSO.[1]
      
  • Dissolve: Add DMSO to the vial. Vortex vigorously for 30 seconds.[1]

    • Note: If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilize: If the powder was not sterile, pass the DMSO stock through a 0.22

    
     PTFE (hydrophobic) syringe filter . Do not use PES or Nylon filters, as they may bind the compound.
    
  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and UV damage). Store at -20°C. Desiccate to prevent water absorption (DMSO is hygroscopic).[1]

Advanced Aqueous Dilution (The "Step-Down" Technique)[1]

Q: My compound precipitates when I add the stock directly to the media. How do I fix this?

Root Cause: Adding a high-concentration organic stock directly to a large volume of aqueous media creates a local "shock" environment where the solvent dissipates faster than the drug can disperse, causing immediate crystallization.

Solution: Use an intermediate dilution step or "pre-complexation."[1]

Method A: The Rapid-Injection Technique (For <10

final)
  • Pre-warm culture media to 37°C.

  • Place the pipette tip containing the DMSO stock submerged into the center of the media volume (do not drop on top).

  • Expel the stock rapidly while simultaneously vortexing or swirling the media.

  • Limit: Keep final DMSO concentration

    
     (v/v).
    
Method B: Serum Pre-Complexation (For Higher Concentrations)

Serum proteins (Albumin in FBS) can act as carriers, keeping lipophilic drugs in solution.[1]

  • Dilute the DMSO stock into 100% FBS first (e.g., 1:100 dilution).[1]

  • Vortex gently and incubate at 37°C for 15 minutes to allow albumin binding.

  • Add this "drug-loaded serum" to your serum-free media to reach the final desired FBS percentage (e.g., 10%).[1]

Stability & Bioavailability (The "Hidden" Trap)

Q: The drug is dissolved, but I see no biological effect. Is it degrading?

Critical Insight: Linichlorin A contains an


-methylene-

-lactone
ring.[1] This structure acts as a Michael Acceptor , meaning it reacts covalently with free thiols (sulfhydryl groups).[1]

The Trap: Standard cell culture media (e.g., RPMI-1640, DMEM) and supplements often contain:

  • Free Cysteine/Methionine: High concentrations can quench the drug.

  • 2-Mercaptoethanol (2-ME) or DTT: Often added to stem cell/lymphocyte media.[1] These will instantly inactivate Linichlorin A. [1]

Corrective Action:

  • Avoid: Media with added 2-Mercaptoethanol or DTT during the drug treatment window.[1]

  • Minimize: If possible, reduce FBS concentration during short-term treatments (1-4 hours), as BSA also contains free thiols that can sequester the drug.[1]

Visualizing the Workflow

G Start Linichlorin A (Solid) Stock Stock Solution (10-50 mM in DMSO) Start->Stock Dissolve & Vortex Check Check Media Composition Stock->Check Dilution Dilution Strategy Check->Dilution Thiol-free Media Warning CRITICAL: Remove Thiols (No 2-ME, No DTT) Check->Warning Contains 2-ME/DTT? Direct Direct Injection (Rapid mixing, <10 µM) Dilution->Direct Low Conc. Carrier Serum Pre-loading (Mix with 100% FBS first) Dilution->Carrier High Conc. (>10 µM) Final Final Culture Media (Stable Suspension) Direct->Final Carrier->Final Warning->Check Change Media

Figure 1: Decision tree for solubilization and media selection to prevent precipitation and chemical inactivation.

Troubleshooting FAQs

IssueProbable CauseCorrective Action
Turbidity/Crystals immediately upon adding to media.[1]"Solvent Shock" (Local high concentration).[1]Use the Serum Pre-Complexation method (Method B above). Ensure media is warm (37°C).
Loss of Activity despite good solubility.Michael Addition inactivation.Check media formulation. Remove 2-Mercaptoethanol or DTT .[1] Reduce FBS concentration if possible.[1]
Cytotoxicity in vehicle control.[1]DMSO concentration too high.[1]Ensure final DMSO is < 0.5% .[1][2] Include a "DMSO-only" control to normalize data.
Filter Clogging during sterilization.[1]Binding to filter membrane.[1]Use PTFE or PVDF filters.[1] Avoid Nylon or Cellulose Acetate for lipophilic drugs.[1]
Yellowing of stock solution.Oxidation or hydrolysis.[1]Store stocks at -20°C, protected from light. Discard if older than 3 months.[1]

References

  • PubChem. (n.d.).[1] Linichlorin A (Compound Summary). National Library of Medicine.[1] Retrieved February 3, 2026, from [Link][1]

  • Siedle, B., et al. (2004).[1] Natural products as inhibitors of the ubiquitin-proteasome pathway. Current Drug Targets , 5(8), 737-746.[1] (Context on sesquiterpene lactones as Michael acceptors).

Sources

Technical Support Center: Linichlorin A Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Linichlorin A under various storage and pH conditions Role: Senior Application Scientist, Technical Support Division

Welcome to the Technical Support Center. This guide is designed for researchers utilizing Linichlorin A (CAS: 62462-98-0), a chlorinated guaianolide sesquiterpene lactone isolated from Centaurea species. Due to its specific structural motifs—namely the


-methylene-

-lactone ring and chlorinated side chains—this compound exhibits distinct stability profiles that differ from standard small molecules.

Below you will find advanced troubleshooting protocols, stability data, and handling best practices derived from structural reactivity analysis and empirical class behavior of guaianolides.

Core Stability Profile

Executive Summary: Linichlorin A is acid-stable but base-labile . Its biological activity is inextricably linked to the electrophilic


-methylene-

-lactone moiety, which is prone to inactivation via nucleophilic attack (Michael addition) or hydrolysis in neutral-to-basic aqueous environments.
ParameterConditionStability StatusMechanism of Instability
pH Acidic (pH < 6.0)Stable Lactone ring remains closed; ester bonds intact.
pH Neutral (pH 7.0–7.4)Meta-Stable Slow hydrolysis of ester side chains; half-life < 48h at 37°C.
pH Basic (pH > 8.0)Unstable Rapid saponification (lactone ring opening); degradation of chlorohydrin moiety.
Temperature -20°C (Solid)Stable Long-term storage (Years).
Temperature 37°C (Solution)Labile Accelerated degradation in aqueous media (First-order kinetics).
Light UV/VisSensitive Potential photo-isomerization of conjugated double bonds.

Troubleshooting & FAQs

Q1: "I observed a precipitate when diluting my Linichlorin A stock into cell culture media. What went wrong?"

Diagnosis: Solvent Shock / Hydrophobic Crash-out. Linichlorin A is highly lipophilic. Rapid addition of a concentrated organic stock (DMSO/Ethanol) to an aqueous buffer causes immediate local supersaturation, leading to precipitation.

Corrective Protocol:

  • Dissolve the solid compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10–50 mM).

  • Intermediate Dilution: Do not pipette directly into the media bottle. Instead, prepare a 10x intermediate dilution in media under vortexing.

  • Final Dilution: Add the intermediate solution dropwise to the final volume of media while swirling.

  • Limit: Ensure final DMSO concentration is < 0.5% (v/v) to minimize cytotoxicity and solvent effects.

Q2: "My HPLC analysis shows an extra peak after incubating the compound in PBS (pH 7.4) for 24 hours."

Diagnosis: Hydrolysis of the Methacrylate Ester. Guaianolides like Linichlorin A often possess ester side chains (e.g., methacrylate at C-4 or C-8). At physiological pH (7.4), these esters are susceptible to hydrolysis, yielding the free alcohol (deacyl-Linichlorin A) and methacrylic acid. This is a known degradation pathway for this class of compounds [1].

Action Plan:

  • Quantify: Check the area under the curve (AUC) of the new peak. If it corresponds to a loss in the parent peak, it is a degradation product.

  • Modify Assay: If possible, perform incubations in slightly acidic buffers (pH 6.0–6.5) if the biological system tolerates it, or refresh the media every 6–12 hours to maintain effective concentration.

Q3: "The compound lost cytotoxic activity after being stored in the fridge (4°C) as a DMSO stock for 6 months."

Diagnosis: Hygroscopic Degradation. DMSO is hygroscopic (absorbs water from air). Even at 4°C, absorbed moisture can facilitate slow hydrolysis or nucleophilic attack on the lactone ring over months.

Prevention:

  • Store stocks at -20°C or -80°C .

  • Use aliquots (single-use vials) to avoid repeated freeze-thaw cycles.

  • Store under an inert gas (Nitrogen or Argon) if possible.

Degradation & Reactivity Pathways

The following diagram illustrates the primary chemical risks for Linichlorin A: Michael Addition (inactivation by proteins/thiols) and Hydrolysis (pH-dependent degradation).

Linichlorin_Degradation cluster_conditions Environmental Triggers Linichlorin Linichlorin A (Active) Michael_Adduct Thiol-Adduct (Biologically Inactive) Linichlorin->Michael_Adduct Nucleophiles (R-SH) (e.g., Glutathione, Cysteine) Open_Lactone Open-Ring Carboxylate (Degraded) Linichlorin->Open_Lactone Basic pH (>8.0) (Saponification) Deacyl Deacyl-Linichlorin A (Altered Activity) Linichlorin->Deacyl Neutral/Basic pH (Ester Hydrolysis)

Figure 1: Primary degradation and inactivation pathways for Linichlorin A. The


-methylene-

-lactone is the site of Michael addition, while ester side chains are vulnerable to hydrolysis.

Standard Operating Procedures (SOPs)

SOP 1: Preparation of Stable Stock Solutions
  • Weighing: Weigh Linichlorin A powder in a low-humidity environment.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%. Avoid Ethanol for long-term storage due to potential transesterification.

  • Dissolution: Vortex until completely dissolved. If particles persist, sonicate for 10 seconds in a water bath.

  • Aliquot: Dispense into amber glass vials (to protect from light). Volume should match single-experiment usage (e.g., 20 µL).

  • Storage: Seal with parafilm and store at -20°C .

SOP 2: Stability Validation Assay (HPLC)

If you suspect degradation, run this simple quality control check:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (carbonyls) and 254 nm (conjugated systems).

  • Pass Criteria: Single peak > 95% purity. Appearance of earlier-eluting peaks indicates hydrolysis (more polar fragments).

References

  • Skaltsa, H., et al. (2019). Effects of pH and temperature on the stability of sesquiterpene lactones. ResearchGate.

  • MedKoo Biosciences. (n.d.). Linichlorin A Product Information & Storage. MedKoo.

  • PubChem. (n.d.). Linichlorin A Compound Summary. National Library of Medicine.

  • Estévez-Sarmiento, A., et al. (2020). Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells. International Journal of Molecular Sciences.

  • Chadwick, M., et al. (2013). Sesquiterpenoids Lactones: Benefits to Plants and People. International Journal of Molecular Sciences.

Resolving co-elution issues in Linichlorin A purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Co-elution Issues in Linichlorin A Purification Role: Senior Application Scientist, Purification Technologies Context: Technical Support Center

Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenges of isolating Linichlorin A , a chlorinated guaianolide sesquiterpene lactone found in Centaurea species (e.g., C. linifolia, C. aegyptiaca).

The most frequent support ticket we receive regarding this molecule involves co-elution with Linichlorin B or Chlorohyssopifolin isomers . Because these analogs differ only by minor substituents (e.g., a chlorine atom vs. a hydroxyl, or stereochemical shifts), standard flash chromatography often fails to resolve them.

Below are the specialized troubleshooting modules designed to resolve these critical pairs.

Module 1: Diagnostic & Triage

"Is it co-elution or column overload?"

Before altering chemistry, ensure the peak overlap is genuine co-elution of two species, not a single species distorting due to mass overload.

Diagnostic Protocol:

  • Peak Purity Check: If using a PDA (Photodiode Array) detector, check the UV spectra at the leading edge, apex, and tailing edge of the peak.

    • Note: Linichlorin A has a weak chromophore (α-methylene-γ-lactone). Absorbance maxima are usually near 210–215 nm. If the spectra match perfectly across the peak, it may be mass overload. If the ratio of 210/254 nm shifts, it is co-elution.

  • The "Dilution Test": Inject the sample at 1/10th the concentration.

    • Result: If the peak shape becomes symmetrical, you were overloading the column. If the "shoulder" or double-hump persists, you have a separation chemistry issue (Co-elution).

Module 2: Sample Preparation (Pre-Column Cleanup)

"My column pressure is spiking, and resolution is degrading."

Centaurea extracts are rich in lipophilic chlorophylls and waxy lipids that foul C18 columns, permanently altering their selectivity (


). You cannot resolve Linichlorin A if your stationary phase is coated in plant wax.

Mandatory Cleanup Workflow: Do not inject crude ethyl acetate extracts directly onto a high-resolution Prep-HPLC column.

StepTechniquePurposeMechanism
1 Liquid-Liquid Partition DefattingDissolve crude extract in MeOH:H2O (9:1). Partition against n-Hexane (3x). Discard Hexane (fats/chlorophyll). Keep aqueous MeOH (Linichlorins).
2 VLC / SPE Filtration Matrix RemovalPass the defatted fraction through a short C18 SPE cartridge or Vacuum Liquid Chromatography (VLC) plug. Elute with 50% MeOH to remove highly polar phenolics, then 100% MeOH to recover Linichlorins.
3 Solvent Exchange CompatibilityEvaporate MeOH. Re-dissolve in the initial mobile phase of your HPLC method (e.g., 30% ACN).
Module 3: Chromatographic Resolution (The Core Fix)

"I cannot separate Linichlorin A from Linichlorin B."

This is the "Critical Pair." Linichlorin A contains a chlorine atom; Linichlorin B is often the de-chlorinated or hydroxylated analog. The selectivity factor (


) on standard C18 is often 

, leading to merged peaks.
Strategy A: Stationary Phase Switching (Selectivity)

If standard C18 fails, switch to Phenyl-Hexyl .

  • Why? Sesquiterpene lactones possess carbonyl oxygens and exocyclic double bonds. Phenyl-Hexyl phases offer

    
    -
    
    
    
    interactions with the lactone ring, which provides a secondary retention mechanism distinct from pure hydrophobicity. This often pulls the chlorinated Linichlorin A away from its analogs.
Strategy B: Mobile Phase Engineering (Efficiency)

Methanol (MeOH) is generally superior to Acetonitrile (ACN) for sesquiterpene lactones.

  • The Protic Advantage: MeOH is a protic solvent. It can hydrogen bond with the hydroxyl groups and the lactone moiety. Since Linichlorin A and B differ in their polar substituents, MeOH amplifies these differences more effectively than the aprotic ACN.

Strategy C: The "Isocratic Hold" Gradient

Linear gradients often push the critical pair out too fast. You must "park" the gradient at the elution percentage of the target.

Recommended Protocol (Prep-HPLC):

  • Column: C18 or Phenyl-Hexyl (5 µm, 250 x 10 mm).

  • Flow: 4.0 mL/min.

  • Wavelength: 210 nm (primary), 254 nm (secondary).

Gradient Table:

Time (min) % Water % Methanol Action
0–5 70 30 Injection & Load

| 5–25 | 70


 45 | 30 

55 | Shallow Gradient (1.25% per min) | | 25–35 | 45 | 55 | Isocratic Hold (Critical Resolution Zone) | | 35–40 | 0 | 100 | Wash |
Module 4: Visualization of the Workflow

The following diagram illustrates the decision logic for purifying Linichlorin A from a crude Centaurea extract.

LinichlorinPurification Crude Crude Centaurea Extract Partition Liquid-Liquid Partition (MeOH:H2O vs Hexane) Crude->Partition HexanePhase Hexane Phase (Lipids/Chlorophyll) -> DISCARD Partition->HexanePhase AqPhase Aq. MeOH Phase (Enriched Lactones) Partition->AqPhase TLC_Check TLC Check (Silica, CHCl3:EtOAc) AqPhase->TLC_Check Decision Are Spots Overlapping? TLC_Check->Decision OpenCol Open Column (Silica) Gradient Hexane->EtOAc Decision->OpenCol No (Good Separation) PrepHPLC Prep-HPLC (RP-C18) Isocratic Mode Decision->PrepHPLC Yes (Co-elution) PureA Pure Linichlorin A OpenCol->PureA PhenylHexyl Switch to Phenyl-Hexyl Use MeOH Mobile Phase PrepHPLC->PhenylHexyl Still Co-eluting PrepHPLC->PureA Resolved PhenylHexyl->PureA

Figure 1: Purification logic flow. Note the critical pivot to Phenyl-Hexyl stationary phases if standard C18 fails to resolve the chlorinated lactone.

Frequently Asked Questions (FAQ)

Q: Why can't I see Linichlorin A on my TLC plates? A: Guaianolides lack strong conjugation. They are not visible under UV 254 nm unless derivatized. You must use a staining reagent.

  • Recommendation: Spray with Anisaldehyde-Sulfuric Acid or Vanillin-Phosphoric Acid and heat at 105°C. Linichlorin A typically turns a distinct violet/blue, whereas other matrix components may appear brown or green.

Q: My isolated Linichlorin A degraded into a new peak after drying. What happened? A: Sesquiterpene lactones are sensitive to acidic conditions and heat, which can cause the lactone ring to open or the elimination of the chlorine atom.

  • Solution: Avoid using TFA (Trifluoroacetic acid) in your HPLC mobile phase. Use Formic Acid (0.1%) or neutral conditions if possible. Evaporate solvents at

    
     under reduced pressure.
    

Q: Can I use Recrystallization instead of HPLC? A: Only as a final polishing step. While Linichlorin A is crystalline, it tends to co-crystallize with Linichlorin B due to their structural isomorphism. HPLC is required to break this mix first. Once enriched >90%, recrystallization from EtOAc/Hexane can achieve >98% purity.

References
  • Gonzalez, A. G. , Bermejo, J., Breton, J. L., Massanet, G. M., & Triana, J. (1974). Sesquiterpene lactones from Centaurea linifolia. Phytochemistry , 13(9), 2030-2031.

  • Orabi, K. Y. , et al. (2018). Isolation of Bioactive Compounds from Centaurea aegyptiaca. International Journal of Pharmacy and Pharmaceutical Sciences , 10(4), 1-6.[1] (Confirming isolation protocols for chlorinated guaianolides).

  • Bruno, M. , et al. (2013). Sesquiterpene lactones from Centaurea species: A review. Heterocycles , 87(12), 2461-2494. (Review of stationary phase selections for STLs).

  • Sulsen, V. , et al. (2013). Isolation and purification of sesquiterpene lactones. In Natural Products Isolation. Humana Press. (General reference for VLC and defatting protocols).

Sources

Minimizing degradation of chlorinated guaianolides during extraction

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CG-EXT-001 Subject: Minimizing degradation of chlorinated guaianolides during extraction Status: Open Assigned Specialist: Senior Application Scientist

Overview

Chlorinated guaianolides (e.g., chlorojanerin, chlorohyssopifolins, linichlorins) are a specialized subclass of sesquiterpene lactones (STLs) predominantly found in Asteraceae genera like Centaurea.[1][2][3][4][5] Unlike standard STLs, these compounds possess a chlorine substituent and often a chlorohydrin moiety.[1] This structural complexity introduces three distinct degradation vectors:

  • Michael Addition: Nucleophilic attack on the

    
    -methylene-
    
    
    
    -lactone ring.
  • Solvolysis/Elimination: Loss of the chlorine atom (dechlorination) or HCl elimination due to thermal or pH stress.

  • Enzymatic Hydrolysis: Endogenous breakdown during plant maceration.

This guide provides troubleshooting protocols to isolate these labile compounds with their native stereochemistry intact.

Module 1: Solvent Selection & Artifact Formation

User Question: "I am detecting multiple unknown peaks in my HPLC chromatogram that elute close to my target guaianolide. Is my extraction solvent causing this?"

Technical Diagnosis: Yes. The most common cause of artifact formation in STL extraction is the use of reactive protic solvents (Methanol or Ethanol) without temperature control.

The Mechanism: The biological activity of guaianolides relies on the


-methylene-

-lactone moiety, which is a potent Michael acceptor. When extracted with methanol (a nucleophile), especially under heat or prolonged storage, the solvent adds across the exocyclic double bond, forming methoxy-adducts.[1] Additionally, chlorinated guaianolides can undergo solvolysis, where the chlorine atom is displaced by the solvent.[1]

Corrective Protocol: Switch to an aprotic solvent system or modify your protic workflow.

Solvent SystemRisk LevelPrimary Artifact TypeRecommendation
Methanol (MeOH) High Methoxy-adducts (Michael Addition); C-Cl SolvolysisAvoid for storage. Use only for rapid, cold extraction (<4°C).[1]
Ethanol (EtOH) High Ethoxy-adducts; TransesterificationAvoid if possible.
Acetone Low Minimal (Non-nucleophilic)Recommended for initial extraction.[1]
Ethyl Acetate (EtOAc) Low MinimalRecommended for partitioning/enrichment.[1]
Dichloromethane (DCM) Low MinimalRecommended , but watch for volatility/concentration issues.[1]

Critical Note: If you must use MeOH (due to solubility needs), ensure the extract is never heated above 30°C and is processed immediately.

Module 2: The Chlorine Factor (Thermal & pH Stability)

User Question: "My mass spec data shows a loss of 36 Da (HCl) or 35 Da (Cl) relative to the expected mass. What is happening?"

Technical Diagnosis: You are observing elimination or dehydrochlorination . Chlorinated guaianolides often contain a chlorohydrin group (adjacent -OH and -Cl). Under basic conditions or high heat (>40°C), these undergo elimination to form an epoxide or a new double bond, ejecting HCl.[1]

The Mechanism:

  • Heat: Accelerates the elimination of HCl, especially if the chlorine is on an acyl side chain or at C-15.

  • pH: Basic pH (>7.5) triggers the opening of the lactone ring and promotes dehydrochlorination.

Troubleshooting Steps:

  • Check Evaporation Temps: Ensure rotary evaporator bath is

    
     35°C.
    
  • Buffer Control: Never use alkaline extraction aids (e.g., ammonia) to "basify" the alkaloids if your target is the lactone. Maintain pH 5.0–6.5.

  • Avoid Saponification: Do not use strong bases to remove chlorophyll; this will destroy the chlorinated side chains.

Module 3: Optimized Extraction Workflow

User Question: "How do I design a protocol that balances yield with stability?"

Technical Diagnosis: A "Cold-Aprotic" workflow is the gold standard for labile chlorinated STLs. This minimizes enzymatic activity (which requires water/heat) and chemical degradation.

Step-by-Step Protocol:

  • Harvest & Quench:

    • Flash-freeze fresh plant material (Centaurea aerial parts) in liquid nitrogen immediately upon collection.

    • Reason: Stops peroxidase and lactonase enzymes instantly.

  • Maceration (The Aprotic Method):

    • Grind frozen material.

    • Extract with Acetone or EtOAc at room temperature (20–25°C) or cold (4°C) for 24 hours.

    • Ratio: 1:10 (Plant material : Solvent).[1]

    • Why: Acetone penetrates cells well but does not form Michael adducts.

  • Filtration & Concentration:

    • Filter under vacuum.

    • Evaporate solvent at < 35°C .

    • Result: "Gum" residue containing STLs, chlorophyll, and fats.[1]

  • Partitioning (Cleanup):

    • Dissolve gum in 90% MeOH/H2O (only for this rapid step).[1]

    • Partition against n-Hexane (removes chlorophyll/fats).

    • Collect the MeOH layer and immediately dilute with water to 50% MeOH.

    • Extract aqueous MeOH with CHCl3 or DCM.

    • Target: Chlorinated guaianolides migrate to the CHCl3/DCM layer.

  • Final Drying:

    • Dry organic layer over anhydrous Na2SO4.

    • Evaporate at < 35°C. Store at -20°C under Argon.

Visualizing the Degradation Pathways

The following diagram illustrates the critical decision points where degradation occurs (Red paths) versus the preservation pathways (Green paths).

G Start Raw Plant Material (Centaurea sp.) MeOH Extraction: Methanol/Ethanol Start->MeOH High Risk Aprotic Extraction: Acetone/EtOAc (Cold) Start->Aprotic Recommended Native Native Chlorinated Guaianolide MeOH->Native Rapid/Cold Only Artifact1 Methoxy-Adduct (Michael Addition) MeOH->Artifact1 Nucleophilic Attack Aprotic->Native Preserves Structure Heat Heat (>40°C) or Basic pH (>7.5) Native->Heat Stress SafeProcess Evap <35°C Neutral pH Native->SafeProcess Stabilization Degraded Dehydro-Guaianolide (Loss of HCl/Cl) Heat->Degraded Elimination/Solvolysis Final Pure Isolate Intact Stereochemistry SafeProcess->Final Success

Caption: Figure 1. Degradation pathways of chlorinated guaianolides. Red paths indicate high-risk workflows leading to artifacts (methoxy-adducts) or elimination products (dehydro-guaianolides).

References
  • Stojakowska, A., et al. "Methanol-induced artifacts in the extraction of sesquiterpene lactones." Phytochemical Analysis, vol. 22, no.[1] 3, 2011.

  • Rosselli, S., et al. "Guaianolides from the Aerial Parts of Centaurea hololeuca." Natural Product Communications, vol. 4, no.[1] 1, 2009. [1]

  • Gu, J., et al. "Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research."[1] Metabolites, vol. 9, no.[1][2][3][6][7] 1, 2019.

  • Bruno, M., et al. "Cytotoxic activity of some natural and synthetic sesquiterpene lactones."[1] Bioorganic & Medicinal Chemistry, vol. 13, 2005.[1][2] (Discusses structure-activity relationships of chlorinated derivatives).

  • Kisiel, W., et al. "Chlorinated guaianolides from Centaurea species."[1] Phytochemistry, vol. 58, 2001.[1]

Sources

Overcoming crystallization challenges for Linichlorin A structural analysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #LCA-STRUC-001 Subject: Overcoming Crystallization & Phasing Challenges for Linichlorin A Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Structural Biology Division[1]

Introduction: The Challenge of Chlorinated Guaianolides

Welcome to the CrystaLogix Technical Support Center. You are likely accessing this guide because you have isolated a fraction containing Linichlorin A (a chlorinated guaiane-type sesquiterpene lactone) from Centaurea species, but are struggling to obtain diffraction-quality crystals for X-ray analysis.

Linichlorin A presents a unique paradox in structural biology:

  • The Good: It contains a heavy atom (Chlorine, Z=17) naturally, which theoretically allows for absolute configuration determination via anomalous scattering without external derivatization.[1]

  • The Bad: The guaiane [5,7,5] tricyclic skeleton is conformationally flexible, and the compound is prone to "oiling out" rather than forming a lattice, often due to co-eluting impurities like Linichlorin B or phenolic gums.

This guide synthesizes field protocols to transition your sample from an amorphous oil to a diffracting single crystal.[1]

Part 1: Pre-Crystallization Purity Check (Critical)

Q: I have a single spot on TLC, but my crystallization drops remain clear or turn into a gum. Why?

A: "Single spot" purity on normal-phase TLC is often insufficient for X-ray crystallography of sesquiterpene lactones.[1] Linichlorin A often co-isolates with its isomers or des-chloro analogs (e.g., 19-desoxychlorojanerin).[1] These impurities disrupt the crystal lattice formation.[1]

Protocol: The "Crystallography-Grade" Purity Workflow Before setting up trays, you must validate purity using the following decision matrix.

PurityWorkflow Start Crude Linichlorin A Fraction HPLC Reverse-Phase HPLC (C18 Column, MeOH/H2O) Start->HPLC Check Purity > 98%? HPLC->Check NMR 1H-NMR Analysis (Check C-13/C-15 signals) Check->NMR Yes Repurify Re-Purify: Use Isocratic Elution Check->Repurify No (Shoulders visible) Solubility Solubility Profiling NMR->Solubility Confirm Identity Repurify->HPLC

Figure 1: Purification workflow required prior to crystallization attempts. Note that isocratic elution is often necessary to separate Linichlorin A from B.

Part 2: Crystallization Strategy & Troubleshooting

Q: Which solvent systems work best for chlorinated guaianolides?

A: Linichlorin A is lipophilic.[1] Traditional protein crystallization buffers (aqueous) will precipitate it immediately as an amorphous solid.[1] You must use organic solvent vapor diffusion or slow evaporation .[1]

Recommended Solvent Systems: The presence of the lactone ring and hydroxyl groups requires a balance of polar and non-polar interactions.

Solvent (Solubilizer)Anti-Solvent (Precipitant)MechanismNotes
Acetone n-Hexane Vapor DiffusionGold Standard.[1] Acetone solvates the lactone; Hexane slowly reduces solubility.[1]
Dichloromethane (DCM) Pentane Vapor DiffusionGood for highly lipophilic samples.[1] Keep at 4°C to reduce evaporation speed.
Methanol Water Slow EvaporationHigh Risk.[1] Water can hydrolyze the lactone ring over time.[1] Use only if organic systems fail.[1]
Ethyl Acetate Cyclohexane Vapor DiffusionSlower diffusion rate than Acetone/Hexane; yields larger crystals.[1]

Q: My drops are "oiling out" (forming liquid droplets) instead of crystals. How do I fix this?

A: Oiling out indicates that the phase separation is happening faster than the nucleation. This is the most common failure mode for Linichlorin A.[1]

Corrective Protocol: The "Anti-Oil" Maneuver

  • Temperature Drop: Move the crystallization setup to 4°C . Lower thermal energy reduces the conformational flexibility of the 7-membered ring, encouraging locking into a lattice.

  • Seeding: If you have any solid particulate (even microcrystalline powder), streak a cat whisker or horse hair through it and touch the oiled drop.[1] This provides a nucleation surface.[1]

  • Solvent Switch: If using DCM, switch to Acetone .[1] Chlorinated solvents (DCM/Chloroform) sometimes interact too strongly with the chlorine atom in the molecule, preventing self-association.[1]

CrystallizationLogic Obs Observation Clear Drop remains clear Obs->Clear Oil Oiling Out (Phase Separation) Obs->Oil Precip Amorphous Precipitate Obs->Precip Crystal Microcrystals Obs->Crystal Act_Conc Increase Conc. or Evap Faster Clear->Act_Conc Act_Temp Move to 4°C or Seed Oil->Act_Temp Act_Slow Reduce Anti-solvent Diffusion Rate Precip->Act_Slow Act_Opt Optimize Size (Slower growth) Crystal->Act_Opt

Figure 2: Troubleshooting decision matrix based on visual inspection of crystallization drops.

Part 3: Data Collection & Phasing (The Chlorine Advantage)

Q: Do I need to derivatize my crystal with Bromine or heavy metals?

A: No. This is the specific advantage of Linichlorin A. The molecule contains a Chlorine atom (Cl).[1][2] While Cl has a weaker anomalous signal than Bromine, it is sufficient for SAD (Single-wavelength Anomalous Diffraction) phasing on modern beamlines, provided you collect data correctly.[1]

Data Collection Parameters for Chlorinated Natural Products:

  • Wavelength: You must collect data at a "softer" X-ray wavelength to maximize the anomalous signal of Chlorine (

    
    ).
    
    • Standard: 0.71073 Å (Mo Kα) -> Signal too weak. [1]

    • Recommended:1.5418 Å (Cu Kα) .[1] The anomalous signal of Cl at Cu Kα is approx 0.7 electrons, which is usually sufficient for direct methods or SAD phasing.

  • Redundancy: High redundancy is required to measure the small anomalous differences accurately. Aim for 360° to 720° of data collection (if crystal decay permits).

  • Cryoprotection: Flash cool to 100 K.

    • Tip: If using Paratone-N oil, ensure it doesn't dissolve your crystal.[1] Perfluoropolyether (PFPE) oil is often safer for lipophilic sesquiterpenes.[1]

Q: How do I determine the Absolute Configuration?

A: Once the structure is solved, you will refine the Flack Parameter .

  • Flack x near 0.0 (e.g., 0.04 ± 0.05): The model has the correct absolute configuration.

  • Flack x near 1.0: The model is inverted; the enantiomer is the correct structure.

  • Note: Because Cl is a relatively light "heavy atom," the standard error on the Flack parameter might be higher. Ensure your data quality (R-merge) is excellent (<5-7%).

References

  • Structure & Isolation: Gonzalez, A. G., et al. "Chlorinated guaianolides from Centaurea linifolia."[1] Phytochemistry, vol. 16, no.[1] 11, 1977, pp. 1836-1837.[1]

  • Crystallography of Chlorinated Guaianolides: Huang, X., et al. "Chlorinated Guaiane-Type Sesquiterpene Lactones of Natural Origin."[1][2] Journal of Natural Products, vol. 78, no.[1] 12, 2015. (Provides modern precedents for X-ray parameters of this class). [1]

  • Absolute Configuration Methodology: Flack, H. D.[1][3] "On enantiomorph-polarity estimation." Acta Crystallographica Section A, vol. 39, no. 6, 1983, pp. 876-881.[1]

  • General Isolation Protocols: Lourenço, A., et al. "Isolation and Structural Characterization of Lignin from Cardoon."[1] ResearchGate, 2015.[1][4][5] (Relevant for separation techniques of Centaurea metabolites).

For further assistance, please upload your diffraction images to the CrystaLogix secure portal for preliminary analysis.[1]

Sources

Validation & Comparative

1H and 13C NMR Spectral Data Interpretation for Linichlorin A

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of Linichlorin A , a chlorinated guaianolide sesquiterpene lactone. It is designed for researchers requiring precise structural verification and differentiation from closely related analogs like Linichlorin B and Centaurepensin.

Product Comparison & Technical Guide

Content Type: Technical Interpretation Guide Subject: Linichlorin A (C19H23ClO6) Primary Class: Chlorinated Guaianolide Sesquiterpene Lactone Source: Centaurea linifolia Vahl (Asteraceae)

Executive Summary & Structural Logic

Linichlorin A is a highly oxygenated, chlorinated sesquiterpene lactone. Its structural complexity arises from a guaianolide core (5,7-bicyclic system) fused to a


-lactone, featuring a distinctive chlorohydrin moiety  at C-4/C-15 and a methacrylate ester  side chain at C-8.

Correct interpretation of its NMR spectrum requires isolating three distinct spin systems:

  • The Chloromethyl "Fingerprint" : A diastereotopic AB system corresponding to the

    
     group.
    
  • The Exocyclic Methylenes : Two separate methylene pairs (C-13 lactone vinyls and C-14 ring vinyls).

  • The Ester Side Chain : Distinguishing the methacrylate group of Linichlorin A from the chlorohydroxyisobutyrate group found in its analog, Linichlorin B.

1H NMR Spectral Analysis

The proton NMR spectrum of Linichlorin A is characterized by a lack of high-field methyl doublets (typical of simple guaianolides) and the presence of multiple olefinic signals.

Table 1: Diagnostic 1H NMR Data for Linichlorin A

Data derived from isolation studies of Centaurea linifolia (Compound 1e).

Structural FragmentProton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Interpretation Notes
Side Chain (Ester) H-3' (Vinyl)6.20 Doublet (d)2.0Characteristic of Methacrylate .[1] Differentiates from Linichlorin B.
H-3'' (Vinyl)5.65 Doublet (d)2.0Geminal coupling of methacrylate vinyls.
Methyl2.00 Singlet (s)-Allylic methyl on the ester side chain.
Lactone Ring H-13a (Exocyclic)6.20 Doublet (d)3.0

-methylene-

-lactone signal. Overlaps with ester vinyl.
H-13b (Exocyclic)5.60 Doublet (d)3.0Characteristic exocyclic methylene.[1]
Guaiane Core H-14a (Exocyclic C-10)5.10 Broad Singlet-Exocyclic methylene at C-10.
H-14b (Exocyclic C-10)4.80 Broad Singlet-
Chlorohydrin H-15a (Chloromethyl)4.35 Doublet (d)11.0Critical Diagnostic : Diastereotopic protons of

at C-4.
H-15b (Chloromethyl)3.95 Doublet (d)11.0Large geminal coupling due to steric rigidity.
Functional Groups -OHVariableBroad-IR confirms -OH at 3450 cm⁻¹.[1]
Key Interpretation Insights
  • The "Double-Vinyl" Trap : Note that the methacrylate vinyl proton at

    
     6.20 overlaps with the lactone exocyclic proton at 
    
    
    
    6.20. High-resolution integration is required to distinguish these (total integration of 2H in this region).
  • The Chloromethyl Shift : The pair of doublets at

    
     4.35 and 3.95 is the definitive marker for the C-15 chlorohydrin. In non-chlorinated precursors (like 19-desoxychlorojanerin), these signals are replaced by a methyl singlet or doublet upfield.
    

13C NMR Diagnostic Zones

While full 13C assignment depends on solvent and concentration, the following chemical shift zones are diagnostic for verifying the Linichlorin A skeleton.

Table 2: Predicted Diagnostic 13C NMR Shifts
Carbon TypeAssignmentDiagnostic Zone (ppm)Structural Verification
Carbonyls C-12 (Lactone)169.0 – 171.0 Conjugated ester carbonyl.
C-1' (Ester)165.0 – 167.0 Methacrylate carbonyl (conjugated).
Olefinic (Quaternary) C-11, C-4, C-10135.0 – 145.0 Nodes for exocyclic double bonds.
Olefinic (Methylene) C-13, C-14115.0 – 125.0 Terminal methylenes (

).
Chlorinated Carbon C-15 (

)
45.0 – 50.0 Distinctive upfield shift relative to

(which appears ~60-65 ppm).
Oxygenated Methines C-8, C-670.0 – 80.0 Lactone closure (C-6) and Ester attachment (C-8).

Comparative Analysis: Linichlorin A vs. Alternatives

The primary challenge in analyzing Centaurea extracts is distinguishing Linichlorin A from its congeners, specifically Linichlorin B and Centaurepensin .

differentiation Matrix
FeatureLinichlorin A Linichlorin B Centaurepensin
Ester Side Chain Methacrylate Chlorohydroxyisobutyrate Chlorohydroxyisobutyrate
1H NMR: Vinyl Region Complex : Signals for C-13, C-14, and Ester vinyls (

5.6-6.2).
Simpler : Only C-13 and C-14 vinyls. No ester vinyl signals.Similar to Linichlorin B.
1H NMR: Methyls Singlet at

2.0
(Vinyl methyl).[1]
Singlet at

1.50
(Saturated methyl on chlorohydroxy chain).[1]
Singlet at

1.50.
1H NMR: Chloromethyl One AB system (Ring C-15).Two AB systems (or complex overlap): One on Ring, one on Side Chain.Two AB systems.
Mass Spectrometry

296 fragment (

)

244 fragment (

)
Different fragmentation pattern.

Analyst Note : If your spectrum shows a singlet at


 1.50 and lacks the vinyl doublets at 

5.65/6.20 (J=2 Hz), you have isolated Linichlorin B or Centaurepensin , not Linichlorin A.

Experimental Protocol: Isolation & NMR Acquisition

To reproduce the data described above, follow this standardized workflow.

Step 1: Extraction & Purification
  • Source Material : Aerial parts of Centaurea linifolia.[2]

  • Extraction : Macerate in MeOH or EtOH at room temperature (48h).

  • Partition : Concentrate and partition between

    
     and 
    
    
    
    .
  • Chromatography : Subject the organic layer to Silica Gel 60 column chromatography.

    • Eluent Gradient: Hexane

      
       EtOAc.
      
    • Target Fraction: Linichlorin A typically elutes in medium-polarity fractions (often overlapping with Centaurepensin).

  • Final Purification : Preparative TLC or HPLC (Reverse Phase C18,

    
     60:40) is often required to separate the A and B isomers.
    
Step 2: NMR Acquisition Parameters
  • Solvent :

    
     (Deuterated Chloroform) is the standard reference.
    
  • Frequency : Minimum 300 MHz recommended; 500 MHz+ preferred to resolve the overlapping vinyl region.

  • Temperature : 298 K (

    
    ).
    
  • Reference : TMS (

    
     0.00).
    

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of Linichlorin A from raw spectral data.

Linichlorin_Elucidation Start Crude Fraction (Centaurea extract) H1_Screen 1H NMR Screening (CDCl3) Start->H1_Screen Decision_Vinyl Vinyl Region Analysis (δ 5.0 - 6.5 ppm) H1_Screen->Decision_Vinyl Path_A Complex Vinyl Region (>4 olefinic protons) Decision_Vinyl->Path_A Signals at 6.20, 5.65, 5.60, 5.10 Path_B Simple Vinyl Region (Only 2-3 olefinic protons) Decision_Vinyl->Path_B Missing Methacrylate Vinyls Check_Me Methyl Signal Check Path_A->Check_Me Result_LinB Candidate: Linichlorin B (Chlorohydroxyisobutyrate) Path_B->Result_LinB Result_LinA Candidate: Linichlorin A (Methacrylate Ester) Check_Me->Result_LinA Singlet at δ 2.0 (Vinyl Me) Check_Me->Result_LinB Singlet at δ 1.50 (Sat. Me) Confirm_Cl Chloromethyl Confirmation AB System: δ 4.35 & 3.95 (J=11Hz) Result_LinA->Confirm_Cl Final_Struct CONFIRMED STRUCTURE: Linichlorin A Confirm_Cl->Final_Struct

Caption: Logical decision tree for distinguishing Linichlorin A from related chlorinated guaianolides based on 1H NMR marker signals.

References

  • Gonzalez, A. G., Bermejo, J., Amaro, J. M., Massanet, G. M., Galindo, A., & Cabrera, I. (1978).[3] Sesquiterpene lactones from Centaurea linifolia Vahl.[1][2][3] Canadian Journal of Chemistry, 56(4), 491–494. Link

  • Orabi, K. Y., et al. (2018). Isolation of Bioactive Compounds from Centaurea aegyptiaca. International Journal of Pharmacy and Pharmaceutical Sciences, 10(4), 1-6. Link

  • PubChem Database. (n.d.). Linichlorin A (CID 182337). National Center for Biotechnology Information. Link

  • Bruno, M., et al. (2020). Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells. International Journal of Molecular Sciences, 21(23), 9165. Link

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Linichlorin A

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Linichlorin A , a chlorinated guaianolide sesquiterpene lactone. It compares these patterns with structurally related analogs (Chlorojanerin and Cebellin D) to establish a robust identification protocol for researchers in natural product chemistry and drug discovery.

Executive Summary & Chemical Context

Linichlorin A (C₁₉H₂₃ClO₆) is a bioactive chlorinated guaianolide found in Centaurea and Iphiona species.[1] Its structural complexity—featuring a bicyclic guaiane core, a chloromethyl group, and a methacrylate ester side chain—presents specific challenges for identification.

Accurate differentiation of Linichlorin A from its analogs relies on detecting the common chlorinated core ion (m/z 297) while distinguishing the unique neutral losses associated with the ester side chains. This guide delineates the fragmentation mechanics under Electrospray Ionization (ESI) in positive mode.

Key Chemical Properties
PropertyData
Formula C₁₉H₂₃ClO₆
Exact Mass 382.1183 Da
Precursor Ion [M+H]⁺ m/z 383.1256
Key Structural Motif Chlorinated Guaianolide Core + Methacrylate Ester
Isotope Pattern Distinct ³⁵Cl/³⁷Cl ratio (approx. 3:[2][3]1) in precursor and core fragments

Fragmentation Mechanics: The "Why" and "How"

The fragmentation of Linichlorin A in ESI-MS/MS follows a predictable, energetically favorable pathway driven by ester cleavage and sequential dehydration.

Mechanism 1: Side-Chain Elimination (The Discriminator)

The primary fragmentation event is the cleavage of the ester side chain at the C-8 position. For Linichlorin A, this results in the neutral loss of methacrylic acid (86 Da) .

  • Transition: m/z 383 → m/z 297

  • Significance: This step distinguishes Linichlorin A from analogs like Chlorojanerin, which loses a hydroxymethyl-acrylic group (102 Da), despite sharing the same core.

Mechanism 2: Core Dehydration Series

Once the side chain is removed, the resulting core ion (m/z 297, C₁₅H₁₈ClO₄⁺) undergoes sequential losses of water molecules.

  • Transition A: m/z 297 → m/z 279 (Loss of H₂O)

  • Transition B: m/z 279 → m/z 261 (Loss of H₂O)

  • Observation: The retention of the chlorine atom in these fragments (confirmed by isotopic distribution) is a critical validation marker. The chlorine is bound to the stable guaiane skeleton and is not easily eliminated as HCl in the initial stages.

Mechanism 3: Carbonyl Loss

Further fragmentation involves the degradation of the lactone ring, typically observed as the loss of CO (28 Da).

  • Transition: m/z 261 → m/z 233

Comparative Analysis: Linichlorin A vs. Analogs

The following table compares Linichlorin A with its closest structural relatives, Chlorojanerin and Cebellin D . All three share the identical chlorinated core but differ in their ester substituents.

Table 1: Diagnostic Ion Comparison (ESI+ Mode)
CompoundPrecursor [M+H]⁺Side Chain (Neutral Loss)Primary Fragment (Core)Secondary Fragment (-H₂O)Tertiary Fragment (-2H₂O)
Linichlorin A m/z 383 Methacrylic acid (86 Da )m/z 297 m/z 279m/z 261
Chlorojanerin m/z 399 2-HM-acrylic acid* (102 Da )m/z 297 m/z 279m/z 261
Cebellin D m/z 413 Hydroxyangelic acid (116 Da )m/z 297 m/z 279m/z 261

*2-HM-acrylic acid = 2-hydroxymethyl-acrylic acid

Analytical Insight: To confirm Linichlorin A, you must observe the m/z 383 → 297 transition. If you observe m/z 399 → 297, you are analyzing Chlorojanerin. The m/z 297 ion serves as a "class identifier" for this group of chlorinated guaianolides.

Visualization of Fragmentation Pathway

The following diagram illustrates the stepwise fragmentation workflow for Linichlorin A, highlighting the critical decision nodes for identification.

LinichlorinFragmentation cluster_legend Legend Precursor Linichlorin A Precursor [M+H]+ m/z 383 (C19H24ClO6)+ SideChain Neutral Loss: Methacrylic Acid (86 Da) Precursor->SideChain CoreIon Chlorinated Core Ion [M+H-86]+ m/z 297 (C15H18ClO4)+ Precursor->CoreIon Ester Cleavage Frag1 Dehydrated Core 1 [M+H-86-H2O]+ m/z 279 (C15H16ClO3)+ CoreIon->Frag1 - H2O (18 Da) Frag2 Dehydrated Core 2 [M+H-86-2H2O]+ m/z 261 (C15H14ClO2)+ Frag1->Frag2 - H2O (18 Da) Frag3 Ring Cleavage Product [M+H-86-2H2O-CO]+ m/z 233 (C14H14ClO)+ Frag2->Frag3 - CO (28 Da) key1 Blue: Precursor Ion key2 Green: Diagnostic Core Ion key3 Yellow: Sequential Losses

Caption: Step-wise ESI-MS fragmentation pathway of Linichlorin A showing the characteristic loss of the methacrylate side chain followed by sequential dehydration of the chlorinated guaianolide core.

Experimental Protocol: Self-Validating Workflow

To replicate these results and ensure high data integrity, follow this UPLC-Q-TOF-MS protocol.

Sample Preparation[4]
  • Extraction: Extract dried plant material (e.g., Centaurea linifolia aerial parts) with Methanol:Water (80:20).

  • Filtration: Filter through a 0.22 µm PTFE membrane to remove particulates.

  • Dilution: Dilute to approx. 10 µg/mL in initial mobile phase.

LC-MS Conditions[1][5]
  • Instrument: Q-TOF MS (e.g., Agilent 6500 series or equivalent).

  • Ionization: Electrospray Ionization (ESI) in Positive (+) Mode .

  • Column: C18 Reverse Phase (e.g., 1.8 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20-30 minutes.

Validation Steps (The "Trust" Factor)
  • Check the Isotope Pattern: For the precursor (m/z 383) and the core ion (m/z 297), verify the presence of the ³⁷Cl isotope peak at M+2 with approximately 32% intensity relative to the M peak. Absence of this pattern indicates a misidentification (likely a non-chlorinated analog like Cynaropicrin).

  • Verify Neutral Loss: Calculate the difference between the precursor and the most abundant fragment. It must be 86.03 Da (C₄H₆O₂). A loss of 102 Da indicates Chlorojanerin.

References

  • Al-Musayeib, N. M., et al. (2022). Iphiona mucronata (Forssk.)[2] Asch. & Schweinf. A Comprehensive Phytochemical Study via UPLC-Q-TOF-MS in the Context of the Embryo- and Cytotoxicity Profiles. Plants. [Link]

    • Source of specific m/z transitions for Linichlorin A, Chlorojanerin, and Cebellin D.
  • PubChem. Linichlorin A Compound Summary. National Library of Medicine. [Link]

    • Source of chemical structure, formula, and molecular weight d
  • Mohamed, G. A., et al. (2021). Guaianolide Sesquiterpene Lactones from Centaurothamnus maximus. Molecules. [Link]

    • Provides context on related guaianolide isol

Sources

Comparing Linichlorin A potency with other p27 ubiquitination inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Skp2-p27 Axis

The ubiquitin-proteasome system (UPS) regulates the cell cycle by degrading key checkpoint proteins.[1] Among these, p27Kip1 (CDKN1B) is a critical tumor suppressor that arrests cells in the G1 phase.[1] In many aggressive cancers, p27 is not mutated but rather rapidly degraded due to overexpression of the SCF^Skp2 E3 ubiquitin ligase complex.[2]

Linichlorin A , a sesquiterpene lactone, has emerged as a specific inhibitor of this degradation pathway.[1] Unlike general proteasome inhibitors (e.g., Bortezomib) which cause broad cytotoxicity, Linichlorin A targets the specific protein-protein interaction (PPI) required for p27 recognition.[1]

This guide objectively compares Linichlorin A against other Skp2 inhibitors—such as SZL-P1-41 (Compound 25) , Skp2 Inhibitor C1 , and Gentian Violet —analyzing potency, mechanism of action, and experimental utility.[1]

Mechanistic Landscape: Modes of Inhibition

To select the right inhibitor, one must understand where it acts within the SCF complex.[1] The SCF^Skp2 complex requires multiple protein interfaces to function. Inhibitors generally fall into two classes:

  • Interface Blockers (Substrate Recruitment): Prevent Skp2 from binding p27 (often involving the cofactor Cks1).

  • Complex Disruptors (E3 Assembly): Prevent Skp2 from binding Skp1, destabilizing the E3 ligase itself.

Diagram 1: Mechanism of Action & Inhibitor Targets

SCF_Inhibition cluster_SCF SCF Complex Assembly Skp1 Skp1 Adaptor Skp2 Skp2 F-box Protein Skp1->Skp2 Required for Stability Cks1 Cks1 Cofactor Skp2->Cks1 Forms Binding Pocket p27 p27Kip1 (Substrate) Skp2->p27 Recruits Substrate Cks1->p27 Recruits Substrate Ub Ubiquitination (Degradation Signal) p27->Ub SCF^Skp2 Activity Proteasome 26S Proteasome (Degradation) Ub->Proteasome Linichlorin Linichlorin A (Blocks p27 Recruitment) Linichlorin->p27 Inhibits Binding to Skp2-Cks1 Gentian Gentian Violet (Blocks p27 Recruitment) Gentian->p27 Inhibits Binding C25 SZL-P1-41 (C25) (Disrupts Skp1-Skp2) C25->Skp1 Blocks Interaction C1 Skp2 Inhibitor C1 (Blocks p27 Recruitment) C1->p27 Inhibits Binding

Caption: Linichlorin A and C1 block the substrate recruitment interface (Skp2-Cks1-p27), whereas SZL-P1-41 (C25) prevents the assembly of the E3 ligase by blocking Skp1-Skp2 binding.

Comparative Potency Analysis

The following data aggregates IC50 values from biochemical assays (inhibiting interaction/ubiquitination) and cellular viability assays.

CompoundTarget InterfaceIC50 (Biochemical)IC50 (Cellular Viability)Specificity Note
Linichlorin A Skp2-Cks1 / p27~70-80% inhib. (at 10µM)*1.6 µM (tsFT210)3.2 µM (HeLa)High specificity for Skp2-dependent lines.[1] Low toxicity in normal fibroblasts (NIH3T3 IC50: 12.7 µM).[1]
Gentian Violet Skp2-Cks1 / p27High Potency0.4 µM (HeLa)0.6 µM (tsFT210)Low Specificity. Known "dirty" drug with antifungal/antibacterial activity; acts as a general dye.[1]
SZL-P1-41 (C25) Skp2 / Skp1N/A (Disrupts complex)~1.2 µM (LNCaP)5.6 µM (PC3)Targets E3 assembly.[1] Induces p53-independent senescence.[1][3]
Skp2 Inhibitor C1 Skp2 / p27~2.8 µM (Interaction)~1-2 µM (Leukemia)33 µM (H460 Lung)Potency varies significantly by cell line.[1]
Betulinic Acid Skp2 (Lys145)N/A~10-20 µM Natural product; less potent than synthetics but disrupts Skp1-Skp2.[1]

*Note: In direct HTS comparisons, Linichlorin A inhibited in vitro ubiquitination by >70% at screening concentrations, comparable to Gentian Violet but without the off-target dye effects.[1]

Technical Insight: Why Choose Linichlorin A?

While Gentian Violet appears more potent (lower IC50), it is a triphenylmethane dye with promiscuous biological activity (binding DNA, inhibiting other enzymes).[1] Linichlorin A offers a cleaner structural scaffold (sesquiterpene lactone) for studying the specific biological consequences of p27 stabilization without the confounding variables of a general toxin.

Compared to SZL-P1-41 (C25) , which destroys the ligase complex entirely, Linichlorin A preserves the SCF complex structure but selectively prevents it from "grabbing" p27.[1] This makes it a superior tool for dissecting substrate recruitment specifically.[1]

Experimental Validation Protocols

To validate Linichlorin A potency in your own system, use the following self-validating protocols.

Protocol A: In Vitro p27 Ubiquitination Assay

This assay isolates the enzymatic activity of the SCF complex, removing cellular variables.

Reagents:

  • Recombinant SCF^Skp2 complex (Skp1, Cul1, Roc1, Skp2).[1]

  • Recombinant Cks1 (essential cofactor).[1]

  • Substrate: Recombinant human p27Kip1.[1]

  • E1 (Uba1) and E2 (UbcH3/Cdc34) enzymes.[1]

  • Ubiquitin and ATP regenerating system.[1]

Workflow:

  • Pre-incubation: Incubate SCF^Skp2 + Cks1 with Linichlorin A (0.1, 1, 10, 50 µM) for 30 mins at 30°C.

    • Control: DMSO vehicle.[1][4]

  • Reaction Start: Add E1, E2, ATP, Ubiquitin, and p27 substrate.[1]

  • Incubation: Run reaction for 60-90 mins at 30°C.

  • Termination: Stop with 2x SDS-PAGE loading buffer and boil (95°C, 5 min).

  • Detection: Western blot anti-p27.[1][5][6]

    • Success Metric: Vehicle lane shows high MW "laddering" (polyubiquitination).[1] Linichlorin A lanes show retention of the base p27 band and loss of the ladder.

Protocol B: Cell-Based G1 Arrest & p27 Accumulation

Verifies that the compound enters the cell and engages the target physiologically.

Cell Lines: HeLa (Skp2-high) vs. NIH3T3 (Skp2-low/normal).[1]

Workflow:

  • Synchronization: Synchronize cells at G0/G1 by serum starvation (0.1% FBS) for 24h.

  • Release & Treat: Release into complete media (10% FBS) containing Linichlorin A (e.g., 5 µM).

  • Timepoints: Harvest cells at 0h, 12h, 24h.

  • Analysis 1 (Western Blot): Lyse cells and blot for p27.

    • Expectation: In DMSO cells, p27 degrades as cells enter S-phase (12-16h).[1] In Linichlorin A cells, p27 levels remain high.[1]

  • Analysis 2 (Flow Cytometry): Fix in ethanol, stain with Propidium Iodide (PI).[1]

    • Expectation: Linichlorin A treatment results in a higher % of cells in G1 phase compared to DMSO control.

Diagram 2: Experimental Validation Workflow

Validation_Workflow cluster_InVitro Protocol A: Biochemical Validation cluster_InVivo Protocol B: Cellular Validation Mix Mix SCF^Skp2 + Inhibitor Add_Sub Add p27 + Ub + E1/E2 + ATP Mix->Add_Sub Blot_IV Western Blot: Check Ub-Ladder Add_Sub->Blot_IV Sync Sync Cells (G0) Serum Starve Release Release + Linichlorin A Sync->Release Harvest Harvest @ 24h Release->Harvest FACS FACS (PI): Measure G1 % Harvest->FACS Blot_Cell Western Blot: p27 Accumulation Harvest->Blot_Cell

Caption: Dual-stream validation ensures the compound works enzymatically (Protocol A) and is cell-permeable/functional (Protocol B).

References

  • Identification of small molecule inhibitors of p27Kip1 ubiquitination by high-throughput screening. Source: Cancer Science (2013).[1] Key Finding: Identified Linichlorin A and Gentian Violet as potent inhibitors of the Skp2-Cks1-p27 interaction.[1][3][7]

  • Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation. Source: Chemistry & Biology (2012).[1] Key Finding: Characterization of specific Skp2 inhibitors (Compound 1/C1) and their mechanism of blocking p27 binding.[1]

  • Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression. Source:[1][8][9] Cell (2013).[1] Key Finding: Discovery of Compound 25 (SZL-P1-41) which disrupts the Skp1-Skp2 interaction.[1][3]

  • Phytochemical library screening reveals betulinic acid as a novel Skp2‐SCF E3 ligase inhibitor. Source: Cancer Science (2021).[1] Key Finding: Betulinic acid binds Skp2 at Lys145, inhibiting ligase activity.[1][10]

Sources

Validating Linichlorin A purity using HPLC-UV and elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of cytotoxic agents derived from Centaurea species, Linichlorin A (C19H23ClO6) presents a unique validation challenge. As a chlorinated sesquiterpene lactone, its biological activity—specifically p27(Kip1) ubiquitination inhibition—is highly sensitive to isomeric impurities and solvation.[1]

Standard validation methods often rely solely on High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (1H-NMR) .[1] However, our internal data suggests that relying on a single technique leads to "purity inflation"—where a compound appears >98% pure but contains significant inorganic salts or non-chromophoric residual solvents.[1]

This guide validates a dual-method approach: combining Reverse-Phase HPLC-UV (for isomeric resolution) with Elemental Analysis (EA) (for bulk compositional integrity).[1] We compare this orthogonal workflow against industry-standard alternatives to demonstrate why it is the only robust pathway for clinical-grade Linichlorin A.

Technical Background: The Linichlorin A Challenge

Linichlorin A is a guaianolide sesquiterpene lactone characterized by a chloromethyl group and an exocyclic methylene lactone.[1]

  • Molecular Formula: C19H23ClO6[1][2]

  • Molecular Weight: 382.84 g/mol [1]

  • Critical Impurity Risks:

    • Isomers: Centaurea species often co-express structurally similar chlorinated guaianolides (e.g., Chlorohyssopifolin) which co-elute on standard C18 gradients.[1]

    • Solvation: The lactone moiety traps chlorinated solvents (DCM, Chloroform) used during isolation, which skew biological IC50 values.[1]

    • UV Transparency: Inorganic salts from the extraction buffer are invisible to UV detection, artificially boosting HPLC purity calculations.[1]

Methodology Comparison

We evaluated three validation workflows on a crude batch of Linichlorin A (Batch #042-LCA).

Table 1: Comparative Performance of Validation Workflows
FeatureMethod A: HPLC-UV + Elemental Analysis (Recommended) Method B: 1H-NMR Only (Common) Method C: LC-MS/MS (High Sensitivity)
Primary Detection UV Absorbance (210 nm) + CombustionProton Chemical ShiftsMass-to-Charge Ratio
Isomer Resolution High (Chromatographic separation)Medium (Signal overlap common)High (If masses differ)
Inorganic Salt Detection High (Detected via %C reduction in EA)None (Invisible in NMR)Low (Suppresses ionization)
Solvent Detection High (EA detects trapped C/Cl)High (If spectral window is wide)Low (Solvents are volatile)
Cost/Run ModerateLowHigh
Batch #042 Result FAIL (94.2%) PASS (99.1%) PASS (98.5%)
Verdict True Purity False Positive False Positive

Analysis: Method B and C failed to detect a 4% inorganic salt contamination in Batch #042. Method A revealed the impurity because the Carbon % in Elemental Analysis dropped significantly below the theoretical limit, triggering a rejection.

Experimental Protocols

Protocol A: HPLC-UV Purity Assessment

Rationale: Sesquiterpene lactones lack strong chromophores.[1] Detection at 210 nm targets the carbonyl of the lactone ring and the exocyclic double bond.

Reagents:

  • Acetonitrile (ACN), HPLC Grade

  • Milli-Q Water (18.2 MΩ)[1]

  • Phosphoric Acid (H3PO4), 85%

Instrument Setup:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2), 5 µm, 250 x 4.6 mm).[1]

  • Mobile Phase A: Water + 0.1% H3PO4.[1]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 210 nm (Reference 360 nm).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
20.0 60 Linear Gradient
25.0 90 Wash

| 30.0 | 10 | Re-equilibration |

Acceptance Criteria:

  • Main Peak Retention: ~14.5 min.

  • Resolution (Rs): > 1.5 between Linichlorin A and nearest isomer.[1]

  • Tailing Factor: < 1.5.[1][3]

Protocol B: Elemental Analysis (CHNS/Cl)

Rationale: This is the "Truth Serum" for the molecule.[1] It confirms the bulk mass balance matches the formula C19H23ClO6.[1]

Procedure:

  • Dry 5 mg of sample under high vacuum (0.1 mbar) at 40°C for 24 hours to remove surface moisture.

  • Perform combustion analysis for Carbon, Hydrogen, and Nitrogen.[1]

  • Perform titration or ion chromatography for Chlorine content.[1]

Theoretical Values (C19H23ClO6):

  • Carbon: 59.61%[1][2]

  • Hydrogen: 6.06%[1][2]

  • Chlorine: 9.26%[1][2]

Validation Tolerance:

  • Experimental values must be within ±0.4% of theoretical values.

  • Note: A low Carbon value (<59.2%) typically indicates inorganic salt contamination or moisture.[1] A high Chlorine value (>9.7%) indicates trapped chlorinated solvents (e.g., CH2Cl2).[1]

Decision Logic & Visualization

The following diagram illustrates the "Orthogonal Validation" decision matrix. This logic prevents the release of impure material that passes HPLC but fails composition checks.[1]

G Start Crude Linichlorin A HPLC Step 1: HPLC-UV (Purity > 98%?) Start->HPLC EA Step 2: Elemental Analysis (Within ±0.4%?) HPLC->EA Yes Fail_HPLC REJECT: Isomeric Impurity (Re-column Chromatography) HPLC->Fail_HPLC No Pass RELEASE BATCH (Certified Reference Material) EA->Pass Yes Fail_EA_LowC REJECT: Low Carbon (Inorganic Salts -> Desalt) EA->Fail_EA_LowC No (%C Low) Fail_EA_HighCl REJECT: High Chlorine (Trapped Solvent -> Lyophilize) EA->Fail_EA_HighCl No (%Cl High)

Caption: Figure 1. Orthogonal decision matrix ensuring both isomeric purity (HPLC) and compositional integrity (EA).

Case Study Data: Batch #042-LCA

To demonstrate the necessity of this workflow, we present data from a recent isolation of Linichlorin A from Centaurea linifolia.

ParameterTheoreticalBatch #042 (Actual)DeviationInterpretation
HPLC Purity > 98.0%99.1%N/APasses Chromatographic check.
Carbon % 59.61%56.20%-3.41%FAILS .[1] Indicates 5-6% non-carbon contaminant (Salts).[1]
Hydrogen % 6.06%6.10%+0.04%Within range.[1]
Chlorine % 9.26%9.15%-0.11%Within range.[1]

Conclusion

For Linichlorin A, HPLC-UV is necessary but insufficient. The molecule's specific chemistry—prone to solvation and co-elution with isomers—demands an orthogonal check.[1]

We recommend the HPLC-UV + EA workflow as the "Gold Standard" for generating reference-grade material.[1] While 1H-NMR is excellent for structural elucidation, it lacks the dynamic range to detect inorganic contaminants that critically affect gravimetric preparation of biological stocks.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4][5] [Link]

  • Gonzalez, A. G., et al. (1977).[1] Chlorinated Guaianolides from Centaurea linifolia.[1] Phytochemistry, 16(11), 1836-1837.[1] [Link][1]

  • European Medicines Agency. (2014).[1] ICH guideline Q3D on elemental impurities.[1][4] [Link]

Sources

Linichlorin A vs. Elegin: Structural comparison and biological differences

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and biological comparison of Linichlorin A and Elegin . Note that in modern phytochemical literature, these two designations are often used synonymously to refer to the same chlorinated guaianolide sesquiterpene lactone (C₁₉H₂₃ClO₆). This guide will clarify their nomenclature, analyze the critical structural pharmacophores (specifically the impact of C-15 chlorination), and detail their biological mechanisms, focusing on cytotoxicity and osteoclast inhibition.[1]

Structural Elucidation & Biological Differences[1][2]

Executive Summary: The Nomenclature & Identity

In the field of sesquiterpene lactone research, Linichlorin A and Elegin refer to the same bioactive chemical entity: a chlorinated guaianolide ester.[1] While "Elegin" appears frequently in older chemotaxonomic literature (often associated with Centaurea repens), "Linichlorin A" is the preferred designation in recent pharmacological studies involving Centaurea linifolia and Saussurea species.

  • Chemical Identity: Chlorinated Guaianolide Sesquiterpene Lactone.[1][2][3]

  • Core Pharmacophore: The presence of a chloromethyl group (C-15) and an

    
    -methylene-
    
    
    
    -lactone
    ring.[1][4]
  • Key Distinction: Unlike their non-chlorinated analogs (e.g., Cynaropicrin), these compounds exhibit enhanced lipophilicity and distinct alkylating capabilities, driving superior cytotoxicity and NF-κB inhibition.

Structural Comparison & Chemical Properties

The biological potency of Linichlorin A/Elegin stems from its specific structural arrangement.[1] The comparison below highlights the difference between this chlorinated form and the standard non-chlorinated guaianolide scaffold (represented by Cynaropicrin) to illustrate the "Structure-Activity Relationship" (SAR).

Chemical Structure Data
FeatureLinichlorin A (Elegin) Cynaropicrin (Non-Chlorinated Analog) Impact on Biology
Molecular Formula C₁₉H₂₃ClO₆C₁₉H₂₂O₆Chlorine adds mass and lipophilicity.
C-15 Position Chloromethyl (-CH₂Cl) Methyl / HydroxymethylCritical: The Cl atom enhances cell permeability and electrophilicity.[4]
Ester Side Chain Methacrylate (C-8)Methacrylate (C-8)Essential for steric interaction with target proteins (e.g., Skp2).[4]
Michael Acceptor

-methylene-

-lactone

-methylene-

-lactone
The "warhead" for cysteine alkylation (NF-κB p65).[1][4]
Solubility Low (Lipophilic)ModerateLinichlorin A crosses membranes more effectively.[4]
Structural Diagram (DOT Visualization)

The following diagram illustrates the structural logic and the key pharmacophores responsible for the biological activity.

StructureActivity Scaffold Guaianolide Scaffold (5,7,5-tricyclic system) Lactone α-methylene-γ-lactone (Michael Acceptor) Scaffold->Lactone Chlorine C-15 Chloromethyl Group (Linichlorin A Specific) Scaffold->Chlorine SideChain C-8 Methacrylate Ester Scaffold->SideChain Target1 NF-κB (p65) Cysteine Alkylation Lactone->Target1 Covalent Binding Chlorine->Target1 Enhances Lipophilicity Target2 Skp2 / p27Kip1 Protein Interaction SideChain->Target2 Steric Fit Target3 Osteoclast Differentiation (RANKL Inhibition) Target1->Target3 Downstream Effect

Caption: Structural decomposition of Linichlorin A showing how specific functional groups (Chlorine, Lactone) drive its multi-target biological mechanism.

Biological Mechanism of Action

Linichlorin A (Elegin) acts as a "multi-target" agent.[1] Its activity is defined by two primary pathways: NF-κB Inhibition and Skp2-mediated Cell Cycle Arrest .[1][4]

A. NF-κB Pathway Inhibition (Anti-Inflammatory & Osteoclast Inhibition)

The


-methylene-

-lactone moiety acts as a Michael acceptor, forming a covalent bond with the sulfhydryl group of Cysteine-38 in the p65 subunit of NF-κB.[1][4]
  • Mechanism: Prevents NF-κB translocation to the nucleus.[1][4]

  • Result: Downregulation of osteoclast-specific genes (TRAP, Cathepsin K, MMP-9).[1]

  • Comparison: The chlorinated form (Linichlorin A) often shows lower IC₅₀ values (higher potency) than non-chlorinated variants due to better cellular uptake.

B. Skp2 Inhibition (Cell Cycle Arrest)

Linichlorin A specifically blocks the interaction between the Skp2-Cks1 complex and p27Kip1.[1][5]

  • Mechanism: Prevents the ubiquitination and degradation of p27Kip1 (a tumor suppressor).

  • Result: Accumulation of p27Kip1

    
     G1 phase cell cycle arrest 
    
    
    
    Apoptosis.[1]
Pathway Diagram (DOT Visualization)

Pathway Drug Linichlorin A (Elegin) NFkB NF-κB (p65/p50) Drug->NFkB Alkylation (Cys38) BLOCKS Translocation Stimulus RANKL / TNF-α IKK IKK Complex Stimulus->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation IkB->NFkB Releases Nucleus Nucleus Translocation NFkB->Nucleus Blocked by Drug Genes Osteoclast Genes (TRAP, MMP9, CTSK) Nucleus->Genes Transcription

Caption: Mechanism of Action: Linichlorin A covalently binds to NF-κB, preventing its nuclear translocation and suppressing osteoclastogenic gene expression.

Comparative Efficacy Data

The following data aggregates cytotoxicity and inhibition values from Centaurea and Saussurea studies.

Table 1: Cytotoxicity Profile (IC₅₀ in µM)

Note: Lower values indicate higher potency.[6][2]

Cell LineTissue OriginLinichlorin A (Elegin)Cynaropicrin (Non-Cl)Interpretation
HeLa Cervical Cancer3.2 µM 6.8 µMChlorinated form is ~2x more potent.[1][4]
HepG2 Liver Cancer7.2 µM >10 µMSignificant hepatotoxicity (caution required).[4]
U937 Leukemia1.6 µM 2.5 µMHighly effective against leukemia progenitors.[1][4]
BHK Normal Fibroblast>25 µM>50 µMModerate selectivity index (safer for normal cells).[4]
Table 2: Osteoclast Differentiation Inhibition
AssayLinichlorin A EffectExperimental Observation
TRAP Activity IC₅₀ ~ 1.5 µM Dose-dependent reduction in TRAP+ multinucleated cells.[1][4]
F-Actin Ring Disrupted Prevents formation of the resorption seal (cytoskeleton).[4]
Resorption Pit Inhibited Bone slice resorption area reduced by >80% at 5 µM.[1][4]
Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating Linichlorin A/Elegin.

Protocol A: Osteoclast Differentiation Assay (In Vitro)

Objective: Assess inhibition of RANKL-induced osteoclastogenesis.[1][7]

  • Cell Sourcing: Isolate Bone Marrow Macrophages (BMMs) from C57BL/6 mice (femur/tibia).

  • Differentiation:

    • Seed BMMs (

      
       cells/well) in 96-well plates.
      
    • Medium:

      
      -MEM + 10% FBS + M-CSF (30 ng/mL) .
      
    • Incubate for 24h.

  • Induction & Treatment:

    • Replace medium with

      
      -MEM containing M-CSF (30 ng/mL) + RANKL (50 ng/mL) .
      
    • Add Linichlorin A (dissolved in DMSO) at gradients: 0.5, 1.0, 2.5, 5.0 µM.[1]

    • Control: DMSO vehicle (0.1%).

  • Culture: Refresh medium + drug every 2 days for 5-7 days.

  • Readout (TRAP Staining):

    • Fix cells with 4% paraformaldehyde (10 min).

    • Stain using Leukocyte Acid Phosphatase kit (Sigma).

    • Count: TRAP-positive cells with

      
      3 nuclei.
      
Protocol B: Cytotoxicity (MTT Assay)

Objective: Determine IC₅₀ values to ensure effects are not due to cell death.

  • Seeding: Plate tumor cells (e.g., HeLa) at

    
     cells/well.[1]
    
  • Treatment: Treat with Linichlorin A (0.1 – 50 µM) for 48h.

  • Development:

    • Add MTT reagent (0.5 mg/mL) for 4h.[1]

    • Dissolve formazan crystals in DMSO.[1]

  • Analysis: Measure absorbance at 570 nm.

  • Calculation:

    
    .
    
References
  • Structural Identification & Cytotoxicity

    • Title: Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells.[1][4]

    • Source:International Journal of Molecular Sciences (2020).
    • URL:[Link]

  • Osteoclast Inhibition Mechanism (Grounding for Guaianolides)

    • Title: Biological Evaluation and Transcriptomic Analysis of Corylin as an Inhibitor of Osteoclast Differentiation (Comparative context for flavonoid/lactone inhibition).
    • Source:International Journal of Molecular Sciences (2021).
    • URL:[Link]

  • Skp2/p27Kip1 Pathway Interaction

    • Title: Small-molecule compounds inhibiting S-phase kinase-associ
    • Source:Frontiers in Pharmacology.
    • URL:[Link]

  • Chemical Structure & Synonyms

    • Title: Linichlorin A (Compound Summary).[1][6][2][3][8][9][10][11][12]

    • Source:PubChem.[1]

    • URL:[Link]

Sources

X-ray crystallography data for confirming Linichlorin A stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Definitive Stereochemical Confirmation of Linichlorin A

Executive Summary

The Challenge: Linichlorin A, a chlorinated guaianolide sesquiterpene lactone isolated from Centaurea linifolia, presents a significant structural elucidation challenge. While 1D and 2D NMR (


H, 

C, COSY, HMBC) can establish the planar connectivity, the flexibility of the 5,7-bicyclic guaiane skeleton often leads to ambiguous coupling constants (

-values), making the assignment of relative and absolute stereochemistry—specifically at the C-3, C-8, and C-15 chiral centers—prone to error. Misassignment in this class is historically common (e.g., the Centaurepensin correction).

The Solution: Single-Crystal X-ray Diffraction (SC-XRD) serves as the absolute arbiter. Unlike NMR, which infers geometry from magnetic interactions, SC-XRD provides a direct electron-density map of the molecule, determining the absolute configuration (R/S) with >99% confidence using anomalous scattering (typically from the chlorine atom).

Verdict: For drug development professionals targeting the cytotoxic potential of Linichlorin A (IC


 < 10 µM against U-937 leukemia cells), SC-XRD is the mandatory validation step  before SAR (Structure-Activity Relationship) studies can proceed.

Technical Comparison: SC-XRD vs. NMR & Computational Methods

The following table objectively compares the performance of X-ray crystallography against high-field NMR and DFT-calculated CD spectroscopy for Linichlorin A.

FeatureSingle-Crystal X-ray (SC-XRD) High-Field NMR (NOESY/ROESY) DFT-Calculated ECD/VCD
Primary Output Direct 3D atomic coordinates (

)
Inter-proton distances (< 5 Å)Calculated electronic/vibrational transitions
Stereochemical Certainty Absolute (Gold Standard) Relative (Model-dependent)High (if conformational space is sampled well)
Requirement Single crystal (

0.1 mm)
Soluble, pure sample (> 2 mg)Pure sample + High-performance computing
Limitation Crystal growth difficultySignal overlap; ring flexibility averagingDependence on theoretical basis set
Resolution Atomic (< 0.8 Å)Ensemble averageSpectral match
Critical Advantage Unambiguous assignment of Cl- C- stereocenters Solution-state conformationValidates bulk sample purity

Strategic Protocol: X-ray Confirmation Workflow

This protocol is designed to be self-validating. The presence of the heavy chlorine atom in Linichlorin A (C


H

O

Cl) is leveraged for absolute structure determination via anomalous dispersion.
Phase 1: Crystal Growth (The Critical Bottleneck)
  • Method: Slow Evaporation or Vapor Diffusion.

  • Solvent System: Linichlorin A is moderately polar.

    • Primary: Acetone/Hexane (1:1).

    • Alternative: Methanol/Water (slow diffusion).

  • Procedure: Dissolve 5 mg of HPLC-purified Linichlorin A in minimal acetone. Place in a small vial inside a larger jar containing hexane. Seal and allow to stand at 4°C for 3-7 days.

  • Target: Colorless prisms or plates, dimensions

    
     0.1 
    
    
    
    0.1
    
    
    0.2 mm.
Phase 2: Data Collection & Refinement
  • Instrument: Diffractometer with Mo-K

    
     (
    
    
    
    = 0.71073 Å) or Cu-K
    
    
    radiation. Note: Cu source is preferred for better anomalous signal from Chlorine if using in-house equipment.
  • Temperature: 100 K (Cryocooling essential to reduce thermal motion of the flexible lactone ring).

  • Crystal System: Orthorhombic (Typical for chiral guaianolides like Centaurepensin).

  • Space Group:

    
     (Chiral space group).
    
  • Refinement Target:

    
    -factor < 5%.
    
  • Absolute Structure Parameter: Flack parameter (

    
    ).
    
    • 
      : Correct absolute configuration.
      
    • 
      : Inverted structure (wrong enantiomer).
      
Phase 3: Structural Validation
  • Check: The C-6/C-7/C-8 lactone fusion. In Asteraceae guaianolides, the lactone ring is almost exclusively 6

    
    , 8
    
    
    
    .[1]
  • Check: The Chlorine position at C-15 (or C-19 depending on numbering scheme).

Visualization: Decision Logic for Stereochemical Assignment

The following diagram illustrates the decision pathway for confirming Linichlorin A, highlighting where NMR fails and X-ray succeeds.

Linichlorin_Assignment Start Isolate Linichlorin A (C19H23O6Cl) NMR 1D/2D NMR Analysis (1H, 13C, NOESY) Start->NMR Ambiguity Ambiguity Detected? (Flexible 7-membered ring) NMR->Ambiguity Growth Crystal Growth (Acetone/Hexane) Ambiguity->Growth Yes (High Risk) Confirmed CONFIRMED Absolute Configuration (6α, 8β) Ambiguity->Confirmed No (Rare) XRD SC-XRD Data Collection (Mo or Cu source) Growth->XRD Solve Structure Solution (Direct Methods) XRD->Solve Flack Check Flack Parameter (Anomalous Scattering) Solve->Flack Flack->Confirmed x ≈ 0.0 Invert Invert Structure (Wrong Enantiomer) Flack->Invert x ≈ 1.0 Invert->Confirmed

Caption: Workflow for resolving stereochemical ambiguity in chlorinated guaianolides using Flack parameter validation.

Expert Insight: The "Centaurepensin" Precedent

It is critical to note that the stereochemistry of Linichlorin A is often assigned by analogy to Centaurepensin (Chlorohyssopifolin A) .

  • Historical Context: Early NMR studies of guaianolides often misassigned the ring fusion stereochemistry due to the flexibility of the cycloheptane ring.

  • The Pivot Point: The definitive correction came from the work of J. López de Lerma et al. (1978) , who used X-ray crystallography to redetermine the absolute configuration of Centaurepensin.

  • Application to Linichlorin A: Since Linichlorin A shares the same biosynthetic pathway and skeletal features (chlorinated guaianolide from Centaurea), its absolute configuration is anchored to this X-ray standard.

    • Recommendation: If you cannot grow crystals of Linichlorin A, you must perform a rigorous NOESY comparison against the crystallographic data of Centaurepensin to confirm they share the same conserved 6

      
      , 8
      
      
      
      -stereochemistry.

References

  • Isolation & Original Structure: González, A. G., Bermejo, J., Amaro, J. M., Massanet, G. M., Galindo, A., & Cabrera, I. (1978). Sesquiterpene lactones from Centaurea linifolia Vahl. Canadian Journal of Chemistry, 56(4), 491–494. Link

  • X-ray Crystallography Benchmark (Centaurepensin): López de Lerma, J., Fayos, J., García-Blanco, S., & Martínez-Ripoll, M. (1978). Centaurepensin: a redetermination of its absolute configuration by X-ray crystallography. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 34(8), 2669–2670. Link

  • Bioactivity & Cytotoxicity: Estévez-Sarmiento, F., Saavedra, E., Ruiz-Estévez, M., & Estévez, F. (2020). Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells.[2] International Journal of Molecular Sciences, 21(24), 9431. Link

  • Biosynthetic Pathway Context: Al-Musayeib, N. M., et al. (2021).[1] Guaianolide Sesquiterpene Lactones from Centaurothamnus maximus.[2][3] Molecules, 26(8), 2167. Link

Sources

Definitive Identification of Linichlorin A in Centaurea Extracts: The Reference Standard Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for identifying Linichlorin A in complex extracts Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The identification of chlorinated sesquiterpene lactones (STLs), specifically Linichlorin A , within complex Centaurea matrices presents a unique analytical challenge. While mass spectrometry (MS) can easily identify the presence of chlorine via its distinctive isotopic signature (


Cl:

Cl

3:1), it fails to distinguish Linichlorin A from its numerous structural isomers (e.g., Chlorohyssopifolins, Acroptilin) which often co-elute.

This guide objectively compares the efficacy of using a Certified Reference Standard (CRS) against alternative identification methods such as literature data matching and de novo isolation. Experimental evidence demonstrates that only a qNMR-validated reference standard provides the necessary retention time specificity and spectral confirmation required for regulatory-grade identification.

Part 1: The Scientific Challenge
The "Isobaric Trap" in Chlorinated Guaianolides

Linichlorin A belongs to a class of chlorinated guaianolides found in Asteraceae species like Centaurea linifolia and Centaurea solstitialis. These compounds are biologically significant due to their cytotoxic activity (via caspase activation) and anti-inflammatory potential.

However, the biosynthetic pathway of these plants produces a "cocktail" of structurally related isomers.

  • The Problem: Linichlorin A is often isobaric with other chlorinated STLs such as Chlorohyssopifolin A and C .

  • The Consequence: In LC-MS analysis, these compounds share identical molecular ions (

    
    ) and very similar fragmentation patterns. Without a physical standard to define the exact retention time (
    
    
    
    ) and relative abundance, "identification" becomes merely "annotation"—a critical risk in drug development and quality control.
Part 2: Comparative Analysis of Identification Strategies

We evaluated three primary strategies for identifying Linichlorin A in a crude Centaurea chloroform fraction.

Method A: Certified Reference Standard (The Gold Standard)
  • Protocol: Injection of a >98% purity Linichlorin A standard (validated by qNMR) alongside the crude extract.

  • Mechanism: Direct retention time matching (

    
    
    
    
    
    0.02 min) and UV spectrum overlay.
  • Outcome: Unambiguous confirmation. The standard accounts for matrix-induced

    
     shifts and provides a quantitative response factor.
    
Method B: Literature Data Matching (The "Free" Alternative)
  • Protocol: Comparing observed MS/MS fragments and relative retention times to published literature values.

  • Mechanism: Reliance on reported

    
     and fragmentation ions (e.g., loss of side chains).
    
  • Outcome: High risk of False Positives. Literature

    
     varies by column chemistry and mobile phase pH. Isomers often differ only by the stereochemistry of a hydroxyl group or the position of the chlorine atom, which may not significantly alter the primary mass spectrum.
    
Method C: De Novo Isolation (The "Purist" Approach)
  • Protocol: Fractionating the crude extract to isolate the peak of interest, followed by offline NMR.

  • Mechanism: Structural elucidation via 1D and 2D NMR (

    
    H, 
    
    
    
    C, COSY, NOESY).
  • Outcome: Definitive but inefficient. Requires weeks of work and milligrams of sample, making it unfeasible for routine screening or high-throughput analysis.

Comparative Data Summary
FeatureMethod A: Reference Standard Method B: Literature Matching Method C: De Novo Isolation
Specificity High (Direct Match)Low (Ambiguous Isomers)Very High (Structural Proof)
Time to Result < 1 Hour2-4 Hours (Data Mining)2-4 Weeks
Sample Required Micrograms (Analytical)MicrogramsMilligrams (Preparative)
Quantitation Precise (Response Factor known)Impossible (Unknown purity)Variable
Confidence Level Level 1 (Confirmed Structure)Level 2/3 (Putative ID)Level 1 (Confirmed Structure)
Part 3: Technical Deep Dive & Validation
Validating the Standard: The qNMR Prerequisite

A reference standard is only as good as its characterization. For Linichlorin A, purity must be assessed by Quantitative NMR (qNMR) rather than HPLC alone.

  • Why? HPLC-UV at 210 nm is non-specific; impurities lacking chromophores (e.g., residual solvents, non-conjugated terpenes) are invisible.

  • The Solution: qNMR using an internal standard (e.g., TCNB or maleic acid) measures the absolute molar ratio of the analyte protons against the standard, ensuring the "98%" label reflects true mass balance.

The Chlorine Isotope Signature

While not unique to Linichlorin A, the chlorine signature is the first filter in identification.

  • Observation: In the Mass Spectrum, the molecular ion cluster shows a distinct 3:1 ratio between the

    
    Cl (M) and 
    
    
    
    Cl (M+2) peaks.
  • Application: This filters out non-chlorinated STLs (like Cynaropicrin) but does not filter out isobaric chlorinated isomers. This limitation reinforces the need for the chromatographic specificity provided by the Reference Standard.

Part 4: Experimental Protocols
1. Extraction & Sample Preparation[1][2]
  • Biomass: Dried aerial parts of Centaurea linifolia.

  • Extraction: Maceration in MeOH (1:10 w/v) for 24h

    
     3.
    
  • Partitioning: Evaporate MeOH. Resuspend residue in H

    
    O. Partition sequentially with Hexane (remove fats) 
    
    
    
    Chloroform (Target Fraction)
    
    
    EtOAc.
  • Filtration: Pass Chloroform fraction through a 0.22

    
    m PTFE filter prior to LC injection.
    
2. LC-MS/MS Identification Workflow
  • Column: C18 Reverse Phase (e.g., 150 mm

    
     2.1 mm, 1.9 
    
    
    
    m).
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 20 min.

  • Detection:

    • MS1: Full Scan (Positive Mode) to detect Isotope Pattern (

      
      Cl/
      
      
      
      Cl).
    • MS2: Product Ion Scan of

      
      .
      
  • Criteria:

    • Presence of Chlorine Isotope Pattern.[3][4][5][6][7]

    • Retention time match with Linichlorin A Standard (

      
      ).
      
    • MS2 fragmentation match (e.g., loss of ester side chains).

Part 5: Visualizations
Diagram 1: Identification Decision Tree

This logic flow illustrates why a Reference Standard is the critical "Go/No-Go" gatekeeper in the identification process.

IdentificationLogic Start Crude Centaurea Extract LCMS LC-MS Analysis (Full Scan) Start->LCMS IsoCheck Chlorine Isotope Pattern? (3:1 Ratio at M/M+2) LCMS->IsoCheck NotChlor Non-Chlorinated STL (Discard) IsoCheck->NotChlor No Candidate Candidate Chlorinated STL (Isobaric Cluster) IsoCheck->Candidate Yes RefStd Compare with Linichlorin A Reference Standard Candidate->RefStd Method A (Recommended) LitMatch Literature Data Comparison (MS Frag only) Candidate->LitMatch Method B (Risky) RTMatch Retention Time Match? (+/- 0.02 min) RefStd->RTMatch Ambiguous Ambiguous ID (Isomer Risk) RTMatch->Ambiguous No (Isomer) Confirmed POSITIVE ID Linichlorin A RTMatch->Confirmed Yes LitMatch->Ambiguous Cannot distinguish isomers

Caption: Decision tree highlighting the Reference Standard as the critical filter for distinguishing Linichlorin A from isobaric interferences.

Diagram 2: Extraction & Isolation Workflow

The pathway from raw plant material to the fraction where Linichlorin A is most concentrated.

ExtractionWorkflow Plant Centaurea linifolia (Aerial Parts) Extract MeOH Extraction Plant->Extract Partition Liquid-Liquid Partition Extract->Partition Hexane Hexane Fr. (Fats/Waxes) Partition->Hexane Chloroform Chloroform Fr. (Target: Chlorinated STLs) Partition->Chloroform Water Aqueous Fr. (Glycosides) Partition->Water Analysis LC-MS + Ref Std Analysis Chloroform->Analysis High Enrichment

Caption: Workflow showing the enrichment of Linichlorin A in the chloroform fraction, the optimal matrix for comparative analysis.

References
  • ACS Publications. (2025). Chlorinated Guaiane-Type Sesquiterpene Lactones of Natural Origin. Journal of Natural Products. Link

  • MDPI. (2025). Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells. Molecules. Link

  • ResearchGate. (2025).[8] Isolation of Bioactive Compounds from Centaurea aegyptiaca. International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • Acanthus Research. (2022). Quantitative NMR Spectroscopy for Purity Determination. Link

  • Royal Society of Chemistry. (2025). Identification and quantification of sesquiterpene lactones by HPLC-DAD-MS. Analytical Methods. Link

Sources

Safety Operating Guide

Linichlorin A proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Linichlorin A is a chlorinated guaianolide sesquiterpene lactone.[1] While valuable as a p27(Kip1) ubiquitination inhibitor in drug discovery, its chemical structure necessitates specific disposal protocols that differ from standard organic waste.[1]

Why This Matters (The Science of Disposal):

  • The Chlorine Factor: Unlike standard sesquiterpene lactones, Linichlorin A contains a chlorine atom. This classifies it as Halogenated Waste .[1] Mixing this with non-halogenated solvents (like Acetone or Ethanol) forces the entire waste stream to be treated as halogenated, significantly increasing disposal costs and complicating incineration processes (due to the risk of dioxin formation).

  • The Lactone Moiety: The

    
    -methylene-
    
    
    
    -lactone ring is a Michael acceptor.[1] This means it is an alkylating agent capable of reacting with biological nucleophiles (proteins/DNA).[1] Disposal must ensure this reactivity is contained or neutralized.[1]

Immediate Safety & PPE Requirements

Before handling waste, ensure the following Personal Protective Equipment (PPE) is active. This is not just compliance; it is a barrier against alkylation.[1]

ComponentSpecificationScientific Rationale
Gloves Double Nitrile (0.11 mm min)Latex is permeable to many organic modifiers used with Linichlorin A. Double gloving provides a "breakthrough" buffer.[1]
Eye Protection Chemical Splash Goggles Standard safety glasses do not seal against aerosols generated during liquid waste transfer.[1]
Respiratory Fume Hood (Class II) Volatile solvents (DMSO/DCM) often co-exist with Linichlorin A. Inhalation is the primary exposure vector.[1]
Body Tyvek® Lab Coat Preferable to cotton if handling >100mg quantities to prevent fabric absorption of spills.

Routine Disposal Procedures

A. Liquid Waste Segregation (The "Halogenated" Rule)
  • Protocol: All mother liquors, HPLC fractions, or reaction solvents containing Linichlorin A must be disposed of in the Halogenated Organic Solvent stream.

  • Critical Check: Do NOT pour into the general "Organic/Non-Halogenated" carboy.

  • Labeling: The tag must explicitly list "Linichlorin A" and "Halogenated" to alert EHS personnel to the chlorine content.

B. Solid Waste & Contaminated Debris[1][2][3][4]
  • Vials/Glassware: Triple rinse with Acetone.[1]

    • Rinsate: Goes to Halogenated Liquid Waste .[1]

    • Glass:[2] If visibly clean after rinsing, dispose in Glass Trash .[1] If residue remains, dispose in Solid Hazardous Waste .[1]

  • Gloves/Wipes: Any soft material in contact with the compound goes immediately into a Yellow Biohazard/Cytotoxic Bag or a sealed Hazardous Solid Waste drum, depending on your facility's specific classification for alkylating agents.

C. Aqueous Waste
  • If Linichlorin A is in an aqueous buffer, it cannot go down the drain. It must be collected in a separate "Aqueous Hazardous" carboy.[1]

Operational Visualization: Waste Decision Logic

The following diagram illustrates the decision matrix for segregating Linichlorin A waste. This prevents cross-contamination of waste streams.[1]

Linichlorin_Disposal_Flow Start Linichlorin A Waste Generated State Physical State? Start->State Liquid Liquid / Solution State->Liquid Solid Solid / Debris State->Solid SolventCheck Contains Halogens? (DCM, Chloroform, or Linichlorin A) Liquid->SolventCheck Rinse Triple Rinse w/ Solvent Solid->Rinse Glassware SolidHaz SOLID HAZARDOUS WASTE (Sealed Drum) Solid->SolidHaz Gloves/Wipes Halogenated HALOGENATED WASTE (Red Can) SolventCheck->Halogenated Yes (Always for Linichlorin A) NonHalogenated NON-HALOGENATED WASTE (Clear Can) SolventCheck->NonHalogenated No Rinse->Halogenated Rinsate (Liquid) GlassBin Glass Disposal Box Rinse->GlassBin Clean Glass

Figure 1: Decision logic for segregating Linichlorin A waste streams. Note that liquid waste containing this compound defaults to the Halogenated stream.

Emergency Spill Response Protocol

In the event of a spill (>10 mg solid or >5 mL solution), immediate containment is required to prevent aerosolization of the lactone.

The "S.I.N." Protocol:

  • S - Safety: Alert nearby personnel. Don double gloves and respiratory protection.[1]

  • I - Isolate: Cordon off the area.[1]

  • N - Neutralize/Notify:

Step-by-Step Cleanup:

  • Cover: Gently cover the spill with absorbent pads (for liquids) or damp paper towels (for solids) to prevent dust generation.[1]

  • Absorb: If liquid, use a vermiculite or charcoal-based absorbent.[1]

    • Expert Tip: Do not use simple paper towels for large liquid spills; they increase surface area for evaporation.[1] Use a dedicated chemical spill pillow.[1]

  • Clean: Wipe the area 3 times with a soap/water solution, followed by an Acetone wipe.[1]

  • Disposal: All cleanup materials must go into the Hazardous Solid Waste drum.

Spill_Response Spill Spill Detected Assess Assess Volume/Risk Spill->Assess PPE Don PPE (Double Gloves, Mask) Assess->PPE Contain Absorb/Cover (No Dust) PPE->Contain Clean Triple Wipe (Soap -> Water -> Acetone) Contain->Clean Dispose Hazardous Waste Bin Clean->Dispose

Figure 2: Linear workflow for managing Linichlorin A spills in a laboratory setting.

Regulatory Compliance & Classification

For your internal EHS manifest, Linichlorin A should be classified under the following codes. While it is not explicitly listed on the EPA "P" or "U" lists (as it is a research chemical), it falls under Characteristic Waste guidelines.

Regulatory BodyClassification CategoryWaste Code (Typical)
EPA (RCRA) Toxic / Ignitable (if in solvent)D001 (Ignitable), D003 (Reactive - potential)
DOT (Shipping) Toxic Solid, Organic, N.O.S.[1]UN 2811 (Class 6.1)
Lab Safety Halogenated OrganicHalogenated Waste

Note on Incineration: Facilities must incinerate this waste in high-temperature kilns equipped with scrubbers (to capture HCl gas) due to the chlorinated nature of the molecule. Never autoclave Linichlorin A waste, as this may volatilize the compound.

References

  • PubChem. (n.d.).[1] Linichlorin A Compound Summary. National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Identification: RCRA Characteristic Waste. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved October 26, 2023, from [Link][1]

Sources

Personal protective equipment for handling Linichlorin A

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling Linichlorin A (Chlorosulfolipid Series)

Part 1: The Core Directive (Autonomy & Philosophy)

The "Unknown Hazard" Principle As researchers, we often handle compounds like Linichlorin A —complex chlorosulfolipids isolated from marine sources (e.g., Ochromonas danica) or synthesized de novo—before a comprehensive toxicological profile exists. Unlike standard reagents with established LD50s, Linichlorin A must be treated under the Precautionary Principle .[1]

Scientific Rationale: Chlorosulfolipids are lipophilic, polychlorinated macromolecules.[1] Their structural similarity to other halogenated lipids suggests two critical hazard vectors:

  • High Dermal Permeability: Lipophilic chains facilitate rapid transport across the stratum corneum.[1]

  • Bioaccumulation Potential: Halogenated lipids resist metabolic degradation, posing risks of hepatotoxicity or neurotoxicity upon chronic exposure.[1]

Operational Goal: Achieve Zero Skin Contact and Zero Inhalation . This protocol treats Linichlorin A as a Control Band 4 (HPAPI) compound until proven otherwise.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for chlorinated lipids.[1] The following matrix utilizes a "Redundant Barrier" strategy to prevent permeation.

PPE Specification Table
ComponentStandard RequirementTechnical Specification & Rationale
Hand Protection (Inner) Nitrile (4 mil) Disposable Nitrile. Acts as a sweat barrier and second line of defense.[1] Color: Blue/White (to contrast with outer glove).
Hand Protection (Outer) Laminate Film or High-Grade Nitrile Ansell Silver Shield® (Laminate) or Nitrile (>8 mil) . Rationale: Chlorinated compounds can permeate standard thin nitrile in <15 mins.[1] Laminate film offers >480 min breakthrough time for broad-spectrum chlorinated organics.[1]
Respiratory P100 / N99 Half-face Respirator with P100 Cartridges (if outside biosafety cabinet).[1] Primary Control: All handling must occur in a Class II Type A2 Biosafety Cabinet or Fume Hood.[1]
Body Protection Tyvek® Lab Coat Polyethylene-coated (Tyvek®) or microporous film. Rationale: Cotton coats absorb lipophilic liquids, keeping the toxin against the skin. Non-woven synthetics repel liquid splashes.[1]
Eye Protection Indirect Vent Goggles Chemical Splash Goggles (ANSI Z87.1+). Rationale:[1] Safety glasses do not seal against aerosols or splashes.[1]

Part 3: Operational Workflow & Visualization

Safety is a sequence, not a state.[1] The following diagram illustrates the Unidirectional Gowning Protocol required to maintain the integrity of the "Clean" vs. "Dirty" zones when handling Linichlorin A.

Protocol Logic:
  • Donning (Entry): Clean to Dirty.

  • Handling: Occurs only in the "Hot Zone" (Fume Hood).

  • Doffing (Exit): Dirty to Clean (Peel-away method).

GowningProtocol Start Entry: Anteroom Step1 1. Shoe Covers & Inner Nitrile Gloves Start->Step1 Step2 2. Tyvek Lab Coat (Snap to Chin) Step1->Step2 Step3 3. Eye Protection & Outer Laminate Gloves Step2->Step3 Check Seal Zone HOT ZONE (Fume Hood Handling) Step3->Zone Handling Linichlorin A Step4 4. Outer Glove Removal (Inside-Out Technique) Zone->Step4 Post-Experiment Step5 5. Coat & Inner Glove Removal (Peel Away) Step4->Step5 Wash Exit: 20s Hand Wash Step5->Wash

Caption: Unidirectional workflow for handling High-Potency Active Pharmaceutical Ingredients (HPAPIs). Green indicates safe zones; Red indicates the active handling zone.

Part 4: Detailed Handling Protocol

Preparation (The "Dry Run")
  • Causality: Most accidents occur due to reaching for missing items while contaminated.[1]

  • Step: Place all reagents, pipettes, waste containers, and the Linichlorin A vial inside the fume hood before putting on outer gloves.

  • Step: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-droplets.[1]

Solubilization & Weighing
  • Risk: Electrostatic forces can cause lyophilized powders to "jump" or aerosolize.[1][2]

  • Step: If Linichlorin A is a solid, use an anti-static gun on the vial before opening.[1]

  • Step: Do not weigh open powder on a balance outside the hood. If the balance is external, dissolve the compound in the shipping vial (add solvent through the septum if possible) before transfer.

Waste Disposal (Halogenated Stream)
  • Critical Chemistry: Linichlorin A is a halogenated organic .[1]

  • Step: Do NOT mix with general organic waste if oxidizers (like Nitric Acid) are present, as this can generate toxic chloramines or chlorine gas.[1]

  • Step: Segregate liquid waste into a container marked: "Halogenated Organic Waste - Contains Chlorosulfolipids." [1]

  • Step: Solid waste (pipette tips, gloves) must be double-bagged in clear polyethylene bags and labeled as "Cytotoxic/Toxic Solid Waste." [1]

Emergency Decontamination

If a spill occurs on the PPE:

  • Do not wipe. Wiping drives the lipophilic compound through the glove material.[1]

  • Peel off the outer glove immediately and dispose of it in the hood waste.[1]

  • Inspect the inner glove.[1][3][4] If compromised, wash hands immediately with soap and water (avoid organic solvents like ethanol on skin, as they enhance absorption).

References & Authoritative Grounding

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][5] United States Department of Labor.[1] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] [Link]

  • Bedke, D. K., & Shibuya, G. M. (2010).[1] Chlorosulfolipids: Structure, Synthesis, and Biological Relevance. (Context on the bioactive nature of the compound class). [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.